Pomalidomide-PEG4-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANPUBZFFRWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG4-COOH: A Technical Guide to a Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-COOH is a key building block in the rapidly advancing field of targeted protein degradation (TPD). It is a bifunctional molecule, technically classified as an E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its application, and quantitative data from relevant studies.
Core Mechanism of Action
This compound serves as a crucial component for engaging the E3 ubiquitin ligase Cereblon (CRBN). Its mechanism of action is centered on its incorporation into a PROTAC, which comprises three key parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
In this context:
-
Pomalidomide (B1683931) acts as the E3 ligase ligand, specifically binding to CRBN, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.
-
The PEG4 linker is a 4-unit polyethylene (B3416737) glycol chain that provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.
-
The terminal carboxylic acid (-COOH) group is a reactive handle for chemical conjugation to a ligand that recognizes the target protein.
The overarching mechanism of a PROTAC synthesized with this compound is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The PROTAC molecule is then released and can engage in another cycle of degradation.
This catalytic mode of action allows for the degradation of target proteins at low concentrations of the PROTAC.
Quantitative Data
The efficacy of PROTACs is often quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Below is a summary of quantitative data for an Epidermal Growth Factor Receptor (EGFR)-targeting PROTAC synthesized using a pomalidomide-based E3 ligase ligand and a linker consistent with a PEG4 structure.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 15 | EGFRwt | A549 | 43.4 | >90% | [1] |
| 16 | EGFRwt | A549 | 32.9 | >90% | [1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of an EGFR-targeting PROTAC utilizing a pomalidomide-based CRBN ligand.
Caption: Mechanism of EGFR degradation by a pomalidomide-based PROTAC.
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
Caption: Workflow for Western Blotting to assess protein degradation.
Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) probe (e.g., Cy5-thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
This compound containing PROTAC
-
Pomalidomide (as a positive control)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound (PROTAC) and pomalidomide in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Add the recombinant CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
The binding of the test compound to CRBN will displace the fluorescent probe, leading to a decrease in fluorescence polarization. The data is used to calculate the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Set up reactions in microcentrifuge tubes containing ubiquitination buffer, E1, E2, CRL4-CRBN, recombinant target protein, ubiquitin, and ATP.
-
Add the PROTAC compound or vehicle control to the respective tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin to detect the formation of higher molecular weight polyubiquitinated species of the target protein.
Conclusion
This compound is a versatile and widely used building block for the construction of potent PROTACs that target a diverse range of proteins for degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it a valuable tool in the development of novel therapeutics for various diseases, including cancer. The experimental protocols provided in this guide offer a framework for the evaluation of PROTACs synthesized using this important chemical entity.
References
Pomalidomide-PEG4-COOH: A Technical Guide to its Application in Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-COOH has emerged as a critical chemical tool in the field of targeted protein degradation (TPD). This heterobifunctional molecule serves as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role as a Cereblon (CRBN) E3 ligase ligand connected to a flexible PEG linker, culminating in a reactive carboxylic acid for conjugation to a target protein ligand. We will delve into its mechanism of action, present quantitative data from relevant studies, and provide detailed experimental protocols for its use in the synthesis and evaluation of PROTACs.
This compound is an E3 ligase ligand-linker conjugate integral to PROTAC technology[1][2]. It contains a pomalidomide (B1683931) moiety that binds to the CRBN E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid[1]. This carboxylic acid handle allows for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI), thereby creating a complete PROTAC molecule.
Core Application: A Building Block for PROTACs
The primary application of this compound in research is as a foundational building block for the synthesis of PROTACs. PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins[1].
A PROTAC synthesized using this compound consists of three key components:
-
Pomalidomide: This portion of the molecule acts as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.
-
PEG4 Linker: The polyethylene glycol spacer connects the pomalidomide and the target protein ligand. The length and composition of this linker are critical for the efficacy of the PROTAC, as they influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Carboxylic Acid (-COOH): This terminal functional group provides a reactive site for conjugation to a ligand that binds to the protein of interest, typically via an amide bond formation with an amine group on the target ligand.
Mechanism of Action
The PROTACs formed from this compound function by inducing the proximity of a target protein to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Presentation
Table 1: Degradation Data for Pomalidomide-based PROTACs Targeting EGFR
| PROTAC Compound | Target Protein | Cell Line | Linker Composition (similar to PEG4) | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | EGFR | A549 | PEG-like | 43.4 | >90 | [3] |
| Compound 16 | EGFR | A549 | PEG-like | 32.9 | >95 | [3] |
Table 2: Degradation Data for Pomalidomide-based PROTACs Targeting Other Proteins
| PROTAC Compound | Target Protein | Cell Line | Linker Composition (similar to PEG) | DC50 (nM) | Dmax (%) | Reference |
| HSF1-PROTAC | HSF1 | A549 | PEG-like | 100-500 | ~70 | [4] |
Experimental Protocols
Synthesis of a Pomalidomide-based PROTAC via Amide Coupling
This protocol describes the general procedure for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid: Add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Target Ligand: Dissolve the amine-containing target protein ligand (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Quenching and Work-up: Once the reaction is complete, the mixture can be quenched with water and the product extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by preparative HPLC to yield the final PROTAC.
Evaluation of PROTAC-mediated Protein Degradation
1. Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).
2. Western Blotting for Protein Degradation Analysis:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis on the protein bands using image analysis software. Normalize the target protein band intensity to the loading control.
3. Data Analysis:
-
Plot the normalized target protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
Physicochemical Properties and Solubility
-
Molecular Formula: C24H31N3O10
-
Molecular Weight: 521.52 g/mol
-
Appearance: Viscous liquid, light yellow to yellow
-
Solubility: Soluble in DMSO (up to 100 mg/mL) and other organic solvents. For in vivo studies, specific formulations are required. For example, a clear solution can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Storage: Store the pure form at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[1].
Conclusion
This compound is an indispensable tool for researchers engaged in the discovery and development of novel therapeutics based on targeted protein degradation. Its well-defined structure, incorporating a potent CRBN ligand and a versatile linker with a reactive handle, facilitates the streamlined synthesis of PROTACs against a wide array of protein targets. The methodologies and data presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of pomalidomide-based PROTACs, empowering scientists to advance the frontiers of medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-COOH structure and function
An In-depth Technical Guide to Pomalidomide-PEG4-COOH: Structure, Function, and Application in Targeted Protein Degradation
Introduction
This compound is a key chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful therapeutic modality for diseases driven by aberrant proteins, including cancer.[3][4]
This technical guide provides a comprehensive overview of the structure, function, and application of this compound for an audience of researchers, scientists, and drug development professionals. It details the molecular mechanism, presents quantitative binding data, outlines key experimental protocols, and provides visualizations of critical pathways and workflows.
Molecular Structure and Components
This compound is a synthetic compound with a molecular formula of C₂₄H₃₁N₃O₁₀ and a molecular weight of 521.52 g/mol .[1][5] It is composed of three distinct functional moieties:
-
Pomalidomide (B1683931): The E3 ligase ligand. A derivative of thalidomide (B1683933), pomalidomide is an immunomodulatory drug (IMiD) that specifically binds to the Cereblon (CRBN) protein.[][7] CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3][8]
-
PEG4 Linker: A 4-unit polyethylene (B3416737) glycol (PEG) spacer. This flexible, hydrophilic linker connects the pomalidomide moiety to the target protein ligand in a PROTAC. The PEG linker is crucial for optimizing the distance and orientation between the E3 ligase and the target protein to facilitate the formation of a stable ternary complex.[1][9]
-
Carboxylic Acid (-COOH): A terminal functional group. The carboxylic acid serves as a versatile chemical handle for conjugation.[9][] It can be readily coupled to an amine group on a target protein ligand using standard peptide coupling reactions, enabling the final assembly of the PROTAC molecule.[11]
Below is a diagram illustrating the modular structure of this compound.
Caption: Modular components of the this compound molecule.
Function and Mechanism of Action
The primary function of this compound is to serve as a building block for PROTACs.[12][13] In the context of a PROTAC, the pomalidomide portion recruits the CRBN E3 ligase, while the other end of the molecule, conjugated via the COOH group, binds to a specific target protein. This dual binding induces proximity between the target protein and the E3 ligase, forming a ternary complex (Target Protein-PROTAC-CRBN).[3]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination acts as a molecular tag, marking the protein for degradation by the 26S proteasome, the cell's primary machinery for protein catabolism.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
The signaling pathway for PROTAC-mediated degradation is illustrated below.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Quantitative Data: Binding Affinity
The efficacy of a pomalidomide-based PROTAC is critically dependent on the binding affinity of pomalidomide to CRBN. While specific binding data for the entire this compound conjugate is not widely published, extensive data exists for the parent pomalidomide molecule. These values are essential for understanding the initial recruitment step of the E3 ligase.
| Compound | Assay Type | Cell Line / System | Binding Constant (IC₅₀) | Reference |
| Pomalidomide | Competitive Binding Assay | U266 Myeloma Cells | ~2 µM | [14] |
| Lenalidomide | Competitive Binding Assay | U266 Myeloma Cells | ~2 µM | [14] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the binding of a probe to the target. Lower values indicate higher binding affinity.
The affinity of the neosubstrate (the target protein) to the CRBN-drug complex, rather than the initial drug-CRBN affinity alone, is often the limiting factor for degradation efficiency.[15]
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary amine.
Principle: The synthesis involves an amide coupling reaction between the carboxylic acid of this compound and an amine on the target protein ligand, facilitated by a peptide coupling agent.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in a suitable aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture to facilitate the coupling.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress using LC-MS or TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC conjugate.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol is a general guideline; specific conditions may need optimization based on the properties of the target ligand.[16]
In-Cell Target Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Principle: Western blotting uses antibodies to detect the levels of a specific protein in cell lysates. A reduction in the protein band intensity in PROTAC-treated cells compared to control cells indicates protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
The workflow for PROTAC synthesis and evaluation is visualized below.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
This compound is an indispensable reagent for the modern drug developer engaged in targeted protein degradation. Its well-defined structure, comprising a high-affinity E3 ligase ligand, an optimizable linker, and a reactive handle, provides a robust platform for the synthesis of potent and selective PROTACs. Understanding its mechanism of action and applying rigorous experimental protocols are key to successfully harnessing the therapeutic potential of this technology. As the field of TPD continues to expand, the strategic use of versatile building blocks like this compound will remain central to the discovery of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. This compound | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 7. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Pomalidomide-PEG4-Acid | CAS:2138440-81-8 | AxisPharm [axispharm.com]
- 11. 4-arm PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 12. alfa-labotrial.com [alfa-labotrial.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to Pomalidomide-PEG4-COOH in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on Pomalidomide-PEG4-COOH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core structure, its crucial role as a Cereblon (CRBN) E3 ligase ligand, and its application in the design of potent and specific protein degraders. This guide will further provide a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to empower researchers in their drug discovery endeavors.
Core Concepts: Understanding this compound
This compound is a synthetic E3 ligase ligand-linker conjugate that plays a fundamental role in the architecture of PROTACs.[1][2][3][4] It consists of three key components:
-
Pomalidomide (B1683931): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] Pomalidomide anchors the PROTAC molecule to the CRBN component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7]
-
PEG4 Linker: A tetra-polyethylene glycol spacer. The linker's length and composition are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]
-
Carboxylic Acid (COOH) Terminus: A functional group that allows for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI).[8][9]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C24H31N3O10[1][8] |
| Molecular Weight | 521.52 g/mol [1][8] |
| CAS Number | 2138440-81-8[1][8] |
| Appearance | Light yellow to yellow viscous liquid[1][4] |
| Solubility | Soluble in DMSO[1] |
The PROTAC Mechanism: Orchestrating Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][7][10] The process, initiated by the this compound-containing PROTAC, can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via the POI ligand) and the CRBN E3 ligase (via the pomalidomide moiety), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.
-
PROTAC Recycling: The PROTAC is then released and can participate in further rounds of degradation, acting catalytically.
Caption: General mechanism of protein degradation mediated by a this compound-based PROTAC.
Quantitative Data: Measuring Degradation Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.
Table 1: Pomalidomide-based PROTACs Targeting Kinases
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | Mino | 2.2 | 97 | [11] |
| EGFR | A549, HCT-116, HepG-2, MCF-7 | IC50 values reported | - | [12] |
Table 2: Pomalidomide-based PROTACs Targeting Other Proteins
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HDAC8 | - | 147 | 93 | [13][14] |
| KRAS G12C | NCI-H358 | ~1250 | - | |
| BRD4 | HeLa | 15 | >95 | [15] |
Note: The specific linker in all cited examples may not be exclusively PEG4, but they utilize a pomalidomide-CRBN recruiting moiety.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound based PROTACs.
Synthesis of a this compound based PROTAC
This protocol describes a general procedure for conjugating this compound to a POI ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) and the POI ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).
-
Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1][5][10]
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: A streamlined workflow for assessing protein degradation via Western Blot.
Cell Viability Assay
This protocol measures the effect of the PROTAC on cell viability, often using a luminescence-based ATP assay like CellTiter-Glo®.[4][16][17][18][19]
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
DMSO
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.[19]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO for the desired duration (e.g., 72 hours).
-
Assay:
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.[6][20][21][22][23]
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
DMSO
-
Lysis buffer (non-denaturing)
-
Antibody against the target protein or a tagged version of the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates.
-
Incubate the lysates with an antibody against the target protein (or tagged E3 ligase) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and components of the E3 ligase complex (e.g., CRBN, DDB1) to detect the co-precipitated proteins. An increased association in the presence of the PROTAC indicates ternary complex formation.
In Vitro Ubiquitination Assay
This cell-free assay directly measures the ubiquitination of the target protein induced by the PROTAC.[2][3][8][24][25]
Materials:
-
Recombinant target protein (POI)
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
Ubiquitin
-
ATP
-
This compound based PROTAC
-
Ubiquitination reaction buffer
-
Western blot reagents
Procedure:
-
Reaction Setup: Combine the recombinant proteins (E1, E2, E3, POI), ubiquitin, ATP, and the PROTAC in the ubiquitination reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding Laemmli sample buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the target protein to detect the formation of higher molecular weight poly-ubiquitinated species.
Signaling Pathways and Downstream Effects
The degradation of a target protein by a this compound based PROTAC can have profound effects on cellular signaling pathways, leading to desired therapeutic outcomes. The specific pathways affected are dependent on the function of the target protein.
Degradation of a Receptor Tyrosine Kinase (e.g., EGFR)
Degradation of a receptor tyrosine kinase like EGFR, which is often overactive in cancer, can lead to the downregulation of pro-survival and proliferative signaling pathways.
Caption: EGFR degradation by a pomalidomide-based PROTAC inhibits downstream pro-growth signaling.
Degradation of a Transcription Factor (e.g., BRD4)
BRD4 is a member of the BET family of proteins that plays a critical role in regulating the transcription of key oncogenes like c-MYC. Its degradation leads to anti-proliferative effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. lifesensors.com [lifesensors.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lifesensors.com [lifesensors.com]
- 25. bmglabtech.com [bmglabtech.com]
Pomalidomide-PEG4-COOH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core properties of Pomalidomide-PEG4-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the chemical and physical characteristics, biological activity, and experimental considerations for this versatile E3 ligase ligand-linker conjugate.
Core Properties and Specifications
This compound is a synthetic molecule that incorporates the immunomodulatory drug pomalidomide (B1683931), a known ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a carboxylic acid. This structure allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing the degradation of the target protein.
| Property | Value | Reference |
| Synonyms | 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxapentadecan-15-oic acid, Pomalidomide-PEG4-CO2H | [1] |
| CAS Number | 2138440-81-8 | [1] |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [1] |
| Molecular Weight | 521.52 g/mol | [1] |
| Appearance | Light yellow to yellow viscous liquid | |
| Purity | ≥95% | |
| Storage | Store at -5°C, keep in dry and avoid sunlight. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [2][3] |
Biological Activity and Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By tethering this complex to a target protein (via the other end of the PROTAC), it facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][5]
Cereblon-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a pomalidomide-based ligand to induce target protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Binding Affinity to Cereblon
| Ligand | Assay Type | System | Binding Affinity (IC₅₀/Kᵢ/Kₑ) | Reference |
| Pomalidomide | Competitive Binding Assay | U266 myeloma cell extracts | ~2 µM (IC₅₀) | [6] |
| Pomalidomide | Fluorescence-based thermal shift assay | Recombinant human CRBN-DDB1 complex | ~3 µM (IC₅₀) | [6] |
| Pomalidomide | Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | 156.60 nM (Kᵢ) | |
| Pomalidomide | Surface Plasmon Resonance | Recombinant His-tagged CRBN | 264 ± 18 nM | |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN and Cy5-thalidomide | 156.60 nM (Kᵢ) | [7] |
| Lenalidomide (B1683929) | Competitive Binding Assay | U266 myeloma cell extracts | ~2 µM (IC₅₀) | [6] |
| Lenalidomide | Fluorescence-based thermal shift assay | Recombinant human CRBN-DDB1 complex | ~3 µM (IC₅₀) | [6] |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN and Cy5-thalidomide | 177.80 nM (Kᵢ) | [7] |
| Thalidomide (B1683933) | Fluorescence-based thermal shift assay | Recombinant human CRBN-DDB1 complex | ~30 µM (IC₅₀) | [6] |
| Thalidomide | Competitive Titration | hsDDB1-hsCRBN and Cy5-thalidomide | 249.20 nM (Kᵢ) | [7] |
Experimental Protocols
Representative Synthesis of a this compound based PROTAC
The carboxylic acid moiety of this compound allows for standard amide coupling reactions with an amine-functionalized linker attached to a target protein ligand.
Caption: General workflow for PROTAC synthesis.
Methodology:
-
Activation of Carboxylic Acid: Dissolve this compound in a suitable anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HOBt, or EDC) and an amine base (e.g., DIPEA) and stir at room temperature.
-
Amide Coupling: To the activated this compound solution, add the target protein ligand functionalized with an amine linker.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as LC-MS.
-
Purification: Upon completion, the reaction mixture is purified, typically by preparative reverse-phase high-performance liquid chromatography (HPLC), to yield the final PROTAC.
-
Characterization: The final product is characterized by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR to confirm its identity and purity.
Quantification of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to determine the efficacy of a this compound based PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
-
Conclusion
This compound is a valuable and versatile tool for researchers engaged in the development of targeted protein degraders. Its well-defined structure, established mechanism of action through recruitment of the Cereblon E3 ligase, and the terminal carboxylic acid for straightforward conjugation make it an ideal building block for the synthesis of novel PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in drug discovery and chemical biology research.
References
- 1. Pomalidomide-PEG4-CO2H | 2138440-81-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-COOH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of Pomalidomide-PEG4-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a critical resource for researchers in drug discovery and development, offering detailed methodologies and clear data presentation to facilitate its application.
Core Data Summary
The following sections provide quantitative data on the solubility and stability of this compound, compiled from available technical datasheets.
Solubility Data
This compound exhibits solubility in various organic solvents and aqueous formulations, which is crucial for its use in both in vitro and in vivo studies.
| Solvent/Formulation | Solubility | Method/Conditions |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic agitation was used to aid dissolution.[1] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solvents were added sequentially. |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (Clear Solution) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Solvents were added sequentially. |
Stability and Storage Data
Proper storage is critical to maintain the integrity of this compound. The following table outlines the recommended storage conditions based on supplier data.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | - | Store under a nitrogen atmosphere.[1] |
| Solvent | -20°C | 1 month | Store under a nitrogen atmosphere.[1][2] |
| Solvent | -80°C | 6 months | Store under a nitrogen atmosphere.[1][2] |
Experimental Protocols
This section details generalized yet comprehensive protocols for determining the solubility and stability of this compound. These methodologies are based on standard practices in the pharmaceutical sciences.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
1. Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected solvent (e.g., phosphate-buffered saline, DMSO, ethanol) in a sealed, inert container.
-
The container is placed in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
2. Sample Separation:
-
After agitation, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
3. Analysis:
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A standard calibration curve of known concentrations is used to quantify the amount of dissolved compound.
-
The experiment is performed in triplicate to ensure accuracy and reproducibility.
Protocol 2: Chemical Stability Assessment (Forced Degradation/Stress Testing)
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is essential for understanding the intrinsic stability of the molecule.
1. Stress Conditions:
-
Solutions of this compound are prepared in a suitable solvent.
-
Aliquots of the solution are subjected to a variety of stress conditions as outlined by ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 80°C).
-
Photostability: The solution is exposed to UV and visible light.
-
2. Time Points:
-
Samples are collected from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
3. Analysis:
-
The samples are analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products.
-
The percentage of remaining this compound and the formation of any degradation products are quantified at each time point. This allows for the determination of the degradation rate under different conditions.
Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the mechanism of action of the pomalidomide (B1683931) moiety and a typical experimental workflow for solubility determination.
References
The Strategic Role of the PEG4 Linker in Pomalidomide-Based Proteolysis Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The architecture of these heterobifunctional molecules, comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, is critical to their efficacy. This technical guide provides an in-depth examination of the pivotal role of the polyethylene (B3416737) glycol (PEG) linker, specifically the 4-unit PEG chain (PEG4), in the context of pomalidomide-based PROTACs. Pomalidomide (B1683931), a derivative of thalidomide (B1683933), effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of novel protein degraders. This document will elucidate the multifaceted functions of the PEG4 linker, present quantitative data on its impact on PROTAC performance, provide detailed experimental protocols for key assays, and visualize complex biological processes and workflows through structured diagrams.
Introduction: The PROTAC Revolution and the Centrality of the Linker
PROTACs are innovative chemical entities that hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[1] Unlike traditional small-molecule inhibitors that require sustained target occupancy for efficacy, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[1] This offers the potential to target proteins previously considered "undruggable."
The linker element of a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's overall performance.[2] The linker's length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2] An optimally designed linker facilitates the productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the 26S proteasome.
Pomalidomide has emerged as a widely utilized E3 ligase ligand in PROTAC design due to its high affinity for Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex. Pomalidomide-PEG4-COOH is a key building block in the synthesis of pomalidomide-based PROTACs, featuring the CRBN-recruiting pomalidomide moiety connected to a 4-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid group for conjugation to a target-binding ligand.
The Multifaceted Role of the PEG4 Linker
The PEG4 linker in this compound imparts several advantageous properties to the resulting PROTAC molecule. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profile of the degrader.
-
Solubility and Permeability: The hydrophilic nature of the PEG linker enhances the aqueous solubility of the often-hydrophobic PROTAC molecule.[3] This is a critical factor for bioavailability and formulation. While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, thereby aiding cellular uptake.[2]
-
Ternary Complex Formation and Stability: The length and flexibility of the PEG4 linker are instrumental in achieving the optimal distance and orientation between the target protein and the CRBN E3 ligase. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to non-productive binding and inefficient ubiquitin transfer. The PEG4 linker, with its defined length, often represents a favorable starting point in PROTAC design.
-
Physicochemical Properties: The inclusion of PEG units can modulate the overall physicochemical properties of the PROTAC, influencing its metabolic stability and pharmacokinetic profile. The repeating ethylene (B1197577) glycol units offer a degree of conformational flexibility, which can be advantageous for navigating the cellular environment and engaging with its binding partners.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The selection of an appropriate linker length is a critical optimization parameter in PROTAC design. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 | < 500 | > 90 | [4] |
| BRD4 | CRBN | PEG | 1 (PEG1) | > 5000 | < 20 | [4] |
| BRD4 | CRBN | PEG | 2 (PEG2) | > 5000 | < 20 | [4] |
| BRD4 | CRBN | PEG | 4 (PEG4) | < 500 | > 90 | [4] |
| BRD4 | CRBN | PEG | 5 (PEG5) | < 500 | > 90 | [4] |
| TBK1 | VHL | Alkyl/Ether | 7 | No Degradation | - | [4] |
| TBK1 | VHL | Alkyl/Ether | 12 | < 1000 | > 80 | [4] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [4] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [4] |
Note: The data presented is a compilation from different studies and is intended for comparative purposes. Direct comparison of absolute values across different target proteins and cell lines should be made with caution.
Experimental Protocols
Synthesis of this compound
While several methods exist for the synthesis of pomalidomide-conjugates, a general approach for the preparation of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-thalidomide and an amino-PEG4-acid derivative. Recent advancements have focused on optimizing reaction conditions to improve yields and reduce reaction times, including the use of microwave-assisted synthesis.[5][6][7]
General Procedure:
-
Starting Materials: 4-fluorothalidomide and a suitable protected amino-PEG4-acid (e.g., Boc-NH-PEG4-COOH).
-
Coupling Reaction: The amine of the PEG linker is reacted with the 4-fluoro position of thalidomide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to facilitate the SNAr reaction.
-
Deprotection: The protecting group on the amine (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the pomalidomide-PEG4-acid.
-
Purification: The final product is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
Western Blotting for Protein Degradation Assessment
Western blotting is a fundamental technique to quantify the extent of target protein degradation induced by a PROTAC.[8]
Materials:
-
Cell culture reagents and the specific cell line expressing the target protein.
-
PROTAC compound (e.g., a PROTAC synthesized using this compound).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[9]
In Vitro Ternary Complex Formation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive method to detect and quantify the formation of the ternary complex.[3]
Materials:
-
Purified recombinant target protein (e.g., with a GST tag).
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1 with a FLAG tag).
-
PROTAC of interest.
-
AlphaLISA anti-GST Acceptor beads.
-
AlphaLISA anti-FLAG Donor beads.
-
Assay buffer.
-
384-well microplate.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged target protein and E3 ligase complex.
-
Assay Assembly: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC at various concentrations. Incubate at room temperature to allow for complex formation.[3]
-
Bead Addition: Add the anti-GST Acceptor beads and anti-FLAG Donor beads to the wells. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed in PROTAC-induced ternary complex formation.[3]
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, providing mechanistic evidence of PROTAC activity.[10]
Materials:
-
Ubiquitin-activating enzyme (E1).
-
Ubiquitin-conjugating enzyme (E2).
-
E3 ubiquitin ligase (CRBN complex).
-
Ubiquitin.
-
ATP.
-
Purified target protein.
-
PROTAC of interest.
-
Ubiquitination reaction buffer.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, ATP, and the target protein in the ubiquitination buffer.[10]
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.[10]
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.
Visualizations
Signaling Pathway of Pomalidomide-Based PROTAC Action
Caption: Mechanism of pomalidomide-based PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Structure-Activity Relationship of the PEG Linker
Caption: The influence of PEG linker properties on overall PROTAC potency.
Conclusion
The PEG4 linker is a critical component in the design of effective pomalidomide-based PROTACs. Its role extends beyond simple conjugation, profoundly influencing the physicochemical properties, cellular permeability, and, most importantly, the ability of the PROTAC to induce the formation of a productive ternary complex. The rational selection of the linker, with PEG4 often serving as an excellent starting point, is paramount for achieving potent and selective protein degradation. This guide has provided a comprehensive overview of the function of the PEG4 linker, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued development of this transformative therapeutic modality. The continued exploration of linker chemistry and biology will undoubtedly lead to the generation of next-generation protein degraders with enhanced therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Pomalidomide-PEG4-COOH: An In-depth Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Pomalidomide-PEG4-COOH
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1]
This compound is a crucial building block in the development of PROTACs. It is an E3 ligase ligand-linker conjugate, containing the Pomalidomide (B1683931) moiety that binds to the Cereblon (CRBN) E3 ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[2][3] The pomalidomide component recruits the CRBN E3 ligase complex, while the PEG4 linker provides spacing and solubility. The terminal carboxylic acid allows for covalent conjugation to a ligand designed to bind to a specific protein of interest, thus forming the complete PROTAC molecule.[3] The PEG linker is a common motif in PROTAC design as it can increase water solubility and influence cell permeability, with the length of the PEG chain affecting the degradation efficiency.[4]
This guide provides a comprehensive technical overview of this compound for researchers beginning their journey into PROTAC development. It includes detailed experimental protocols, quantitative data for representative pomalidomide-based PROTACs, and visualizations of key pathways and workflows.
Core Concepts and Signaling Pathway
The mechanism of action for a pomalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex, which consists of CRBN, DDB1, CUL4A, and ROC1.[2][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data for Pomalidomide-Based PROTACs
The following tables summarize key quantitative parameters for representative pomalidomide-based PROTACs. This data is essential for evaluating the potency and efficacy of newly developed degraders.
| PROTAC Component | Binding Affinity (Kd) to CRBN | Reference |
| Pomalidomide | ~157 nM | [6] |
| Lenalidomide | ~178 nM | [6] |
| Thalidomide (B1683933) | ~250 nM | [6] |
| Table 1: Binding Affinities of Pomalidomide and Analogs to CRBN. |
| PROTAC Target | Cell Line | DC50 | Dmax | Reference |
| EGFR | A549 | Not specified | 96% at 72h | [7] |
| HDAC8 | K562 | 147 nM | 93% | [8] |
| BTK (Reversible Covalent) | Mino | 2.2 nM | 97% | [9] |
| Table 2: Degradation Performance of Representative Pomalidomide-Based PROTACs. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. |
| PROTAC | Binary KD (to POI) | Binary KD (to CRBN) | Ternary KD | Cooperativity (α) | Reference |
| PROTAC-PEG2 | 150 nM | 2.5 µM | 80 nM | 1.88 | [10] |
| PROTAC-PEG3 | 120 nM | 2.2 µM | 55 nM | 2.18 | [10] |
| PROTAC-PEG4 | 135 nM | 2.8 µM | 75 nM | 1.80 | [10] |
| Table 3: Hypothetical but Representative Data for Ternary Complex Formation and Cooperativity. Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC to the POI to the ternary KD. |
Experimental Protocols
Synthesis of a Pomalidomide-PEG4-Target Ligand PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing a free amine group.
Materials:
-
This compound
-
Target protein ligand with a free amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the target protein ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add the solution of the target protein ligand to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours) to determine the dose-response. For a time-course experiment, treat cells with a fixed concentration of the PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for all experiments.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to measure the thermodynamics of binding, including the formation of the ternary complex.[11][12]
Materials:
-
Purified target protein (POI)
-
Purified CRBN-DDB1 complex (or the full E3 ligase complex)
-
PROTAC molecule
-
ITC instrument
-
Matched buffer for all components
Procedure:
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the POI, titrate the PROTAC into a solution of the POI.
-
To determine the binding affinity of the PROTAC to the CRBN complex, titrate the PROTAC into a solution of the CRBN complex.
-
-
Ternary Complex Formation:
-
To measure the binding of the POI to the pre-formed PROTAC-CRBN complex, titrate the POI into a solution containing the PROTAC and the CRBN complex. The concentration of the PROTAC and CRBN complex should be such that they are largely in a binary complex.
-
-
Data Analysis:
-
Analyze the raw ITC data to obtain the binding isotherms.
-
Fit the data to an appropriate binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A cooperativity value greater than 1 indicates that the formation of the binary complex enhances the binding of the third component.[10]
-
Conclusion
This compound is a versatile and valuable tool for researchers entering the field of PROTAC development. Its well-characterized interaction with the CRBN E3 ligase and the adaptable PEG linker with a convenient conjugation handle make it an excellent starting point for the synthesis of novel protein degraders. By following the detailed protocols and understanding the key quantitative parameters outlined in this guide, scientists can effectively design, synthesize, and evaluate new PROTACs to target a wide range of disease-relevant proteins. The provided diagrams offer a clear visual representation of the underlying mechanisms and experimental workflows, further aiding in the successful implementation of this cutting-edge technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pomalidomide-PEG4-COOH Conjugation to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, is a key ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its derivatives are widely used in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2] Pomalidomide-PEG4-COOH is a derivative that incorporates a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid, enabling its conjugation to other molecules, such as protein ligands, peptides, or small molecules containing a primary amine.[3][4]
This document provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method results in the formation of a stable amide bond between the two molecules.
Principle of the Reaction
The conjugation is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes this intermediate by converting it into an amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[5][6]
Materials and Reagents
-
This compound (MW: 521.52 g/mol )[7]
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 50 mM borate (B1201080) buffer, pH 8.5[8]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5, or 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction vials and stirring equipment
-
Purification system (e.g., HPLC, size-exclusion chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Experimental Protocols
Protocol 1: General Conjugation in an Organic Solvent
This protocol is suitable for the conjugation of this compound to a small molecule or peptide that is soluble in an organic solvent like DMSO.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). Pomalidomide and its derivatives are soluble in DMSO.[9][10]
-
Prepare a stock solution of the primary amine-containing molecule in anhydrous DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO.
2. Activation of this compound:
-
In a reaction vial, add this compound from the stock solution.
-
Add EDC (1.5 equivalents relative to this compound).
-
Add NHS (2.0 equivalents relative to this compound).
-
Stir the reaction mixture at room temperature for 15-60 minutes.
3. Conjugation to the Primary Amine:
-
Add the primary amine-containing molecule (1.0-1.2 equivalents relative to this compound) to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight.
4. Quenching the Reaction:
-
Add the quenching solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.
-
Stir for 15-30 minutes at room temperature.
5. Purification and Characterization:
-
Purify the conjugate using reverse-phase HPLC.
-
Characterize the final product by LC-MS to confirm the molecular weight of the conjugate and by NMR to confirm its structure.[11]
Protocol 2: Conjugation to a Protein in an Aqueous Buffer
This protocol is designed for conjugating this compound to a protein or other biomolecule with primary amines (e.g., lysine (B10760008) residues, N-terminus) in an aqueous environment.
1. Reagent Preparation:
-
Dissolve the protein in an amine-free buffer such as PBS, pH 7.4.
-
Prepare a stock solution of this compound in a minimal amount of DMSO. Pomalidomide is sparingly soluble in aqueous buffers, so it should be first dissolved in DMSO.[9]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0).
2. Activation of this compound:
-
In a reaction vial, add the this compound solution.
-
Add EDC (5-10 fold molar excess over this compound).
-
Add Sulfo-NHS (2-3 fold molar excess over EDC).[10]
-
Incubate for 15 minutes at room temperature.
3. Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution. The final concentration of DMSO should be kept low (ideally <10%) to avoid protein denaturation.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using Coupling Buffer (e.g., PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
5. Purification and Characterization:
-
Remove excess, unreacted small molecules and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to determine the degree of labeling.
Data Presentation
| Parameter | Protocol 1 (Organic Solvent) | Protocol 2 (Aqueous Buffer) |
| This compound | 1.0 equivalent | 1.0 equivalent |
| Primary Amine Molecule | 1.0 - 1.2 equivalents | (Protein) |
| EDC | 1.5 equivalents | 5-10 fold molar excess |
| NHS/Sulfo-NHS | 2.0 equivalents | 2-3 fold molar excess over EDC |
| Activation Time | 15 - 60 minutes | 15 minutes |
| Conjugation Time | 2 - 16 hours | 2 - 16 hours |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Quenching Time | 15 - 30 minutes | 30 minutes |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. encapsula.com [encapsula.com]
Application Notes and Protocols: EDC/NHS Coupling of Pomalidomide-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Pomalidomide-PEG4-COOH to amine-containing molecules utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed in bioconjugation for applications such as the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2][3]
This compound is a bifunctional molecule that incorporates the Pomalidomide ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a PEG4 linker with a terminal carboxylic acid.[1][2][4] The carboxylic acid can be activated using EDC and NHS to form a semi-stable NHS ester. This activated intermediate readily reacts with primary amines on proteins, antibodies, peptides, or other molecules to form a stable amide bond.[5][6][7] This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.[8][9]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[5][10][11]
-
Formation of the NHS Ester and Amide Bond: This unstable intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester.[6][7][11][12] This amine-reactive intermediate then efficiently reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS.[6][13]
Caption: EDC/NHS coupling reaction mechanism.
Experimental Protocols
This protocol describes a general method for the covalent conjugation of this compound to a primary amine-containing molecule (e.g., protein, peptide, or small molecule). Optimization may be required to achieve desired activity, stability, and minimal non-specific binding.[8]
Materials
-
This compound
-
Amine-containing molecule (Protein, Peptide, etc.)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0[8][10]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[8][10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound
-
Desalting column or dialysis equipment for purification
Reagent Preparation
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. EDC is susceptible to hydrolysis.[8]
Two-Step Conjugation Protocol
This two-step method is preferred for biomolecules that contain both amine and carboxyl groups to minimize self-polymerization.[8]
Step 1: Activation of this compound
-
In a reaction tube, combine this compound with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[9]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[9][14]
Step 2: Conjugation to the Amine-Containing Molecule
-
Add the activated Pomalidomide-PEG4-NHS ester solution to the solution of the amine-containing molecule in Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling to primary amines.[10][15]
-
A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a recommended starting point, though this should be optimized.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9][14]
Step 3: Quenching the Reaction
-
Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]
-
Incubate for 15-30 minutes at room temperature.[9]
Step 4: Purification of the Conjugate
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[9]
Step 5: Characterization
-
Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation, and use mass spectrometry to determine the degree of labeling.[9]
Data Presentation: Reaction Condition Summary
The following table summarizes the key reaction parameters for the EDC/NHS coupling of this compound.
| Parameter | Activation Step | Coupling Step | Quenching Step |
| pH | 5.5 - 6.0[10][15] | 7.2 - 8.0[10][15] | ~8.0 |
| Temperature | Room Temperature | 4°C or Room Temperature | Room Temperature |
| Duration | 15 - 30 minutes[14] | 2 hours to overnight[14] | 15 - 30 minutes[9] |
| Key Reagents | This compound, EDC, NHS/Sulfo-NHS | Activated Pomalidomide-PEG4-NHS, Amine-molecule | Tris or Glycine |
| Recommended Molar Ratios | EDC:Pomalidomide-COOH (2-5:1), NHS:Pomalidomide-COOH (1.2-2:1)[9] | Activated Linker:Amine-molecule (1.5-10:1)[9] | Final concentration of 20-50 mM[9] |
| Recommended Buffers | MES[10] | PBS[10] | Tris-HCl |
Experimental Workflow Visualization
Caption: Experimental workflow for this compound conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide-PEG4-C-COOH - MedChem Express [bioscience.co.uk]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes: Pomalidomide-PEG4-COOH in Cell-Based Degradation Assays
Introduction
Pomalidomide-PEG4-COOH is a versatile chemical tool widely utilized in the field of targeted protein degradation. It functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex. In the context of Proteolysis Targeting Chimeras (PROTACs), this compound serves as the CRBN-recruiting warhead. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This technology offers a powerful strategy for modulating protein levels and studying the functional consequences of protein knockdown.
These application notes provide detailed protocols for utilizing this compound-based PROTACs in cell-based assays to induce and quantify the degradation of a target protein. The protocols and data presented herein focus on the degradation of the bromodomain-containing protein 4 (BRD4), a well-characterized target for pomalidomide-based PROTACs like dBET1.
Mechanism of Action
The mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the typical experimental workflow for a cell-based degradation assay and the underlying signaling pathway of PROTAC-mediated protein degradation.
Figure 1: A representative experimental workflow for assessing PROTAC-mediated protein degradation.
Figure 2: The signaling pathway of PROTAC-mediated targeted protein degradation.
Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture human leukemia cell line (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 12-well plate at a density of 2 x 10^5 cells/mL.
-
-
PROTAC Preparation and Treatment:
-
Prepare a 10 mM stock solution of the pomalidomide-based PROTAC (e.g., dBET1) in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Add the diluted PROTAC solutions to the cells. Include a DMSO-only control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Protocol 2: Western Blotting for Protein Degradation Analysis
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Quantitative Data
The following table summarizes representative quantitative data for the degradation of BRD4 by the pomalidomide-based PROTAC dBET1 in various cell lines.
| Cell Line | Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Incubation Time (h) | Assay Method |
| MV4-11 (Leukemia) | BRD4 | dBET1 | ~8 | >95 | 18 | Western Blot |
| HeLa (Cervical Cancer) | BRD4 | dBET1 | ~30 | >90 | 24 | Western Blot |
| 22Rv1 (Prostate Cancer) | BRD4 | dBET1 | ~15 | >95 | 18 | Mass Spectrometry |
Note: DC50 and Dmax values can vary depending on the cell line, experimental conditions, and detection method.
Troubleshooting and Considerations
-
Poor Degradation Efficiency:
-
Suboptimal PROTAC Concentration or Incubation Time: Optimize the concentration range and incubation time. A time-course experiment is recommended.
-
Low Target Protein Expression: Ensure the chosen cell line expresses sufficient levels of the target protein.
-
Low CRBN Expression: Verify the expression of CRBN in the cell line, as it is essential for the activity of pomalidomide-based PROTACs.
-
PROTAC Solubility Issues: Ensure the PROTAC is fully dissolved in the stock solution and diluted properly in the culture medium.
-
-
"Hook Effect": At very high concentrations, some PROTACs may exhibit reduced degradation efficiency due to the formation of binary complexes (Target-PROTAC or PROTAC-CRBN) that are less productive than the ternary complex. It is important to test a wide range of concentrations to observe this potential effect.
-
Off-Target Effects: Pomalidomide itself can induce the degradation of neosubstrates such as IKZF1 and IKZF3. It is advisable to include a pomalidomide-only control to assess these effects.
Conclusion
This compound is a fundamental tool for the development of potent and selective protein degraders. The protocols and data presented here provide a framework for conducting cell-based degradation assays using pomalidomide-based PROTACs. Careful optimization of experimental parameters and appropriate data analysis are crucial for obtaining reliable and reproducible results in the exciting field of targeted protein degradation.
Application Notes and Protocols for Developing Antibody-Drug Conjugates with Pomalidomide-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a small molecule payload. This document provides detailed application notes and protocols for the development of ADCs utilizing Pomalidomide (B1683931) as the payload, conjugated to a monoclonal antibody via a Pomalidomide-PEG4-COOH linker.
Pomalidomide, an immunomodulatory agent, functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[][2][3] This interaction leads to the ubiquitination and subsequent degradation of specific neo-substrate proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells.[][2] The inclusion of a hydrophilic tetra-polyethylene glycol (PEG4) spacer is intended to improve the pharmacokinetic properties of the resulting ADC by increasing solubility and reducing aggregation.[4][5]
These notes offer a comprehensive guide, from the principles of conjugation and characterization to in vitro efficacy evaluation.
Signaling Pathway of Pomalidomide
Pomalidomide exerts its anti-cancer effects through a multi-faceted mechanism of action.[6] A primary pathway involves its interaction with the E3 ubiquitin ligase complex, leading to the targeted degradation of proteins essential for tumor cell survival and proliferation.[][3] Additionally, pomalidomide exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity, and anti-angiogenic properties by inhibiting the formation of new blood vessels.[6][7][8]
Experimental Workflow for ADC Development
The development of a Pomalidomide-based ADC involves a systematic workflow encompassing conjugation, purification, and comprehensive characterization to ensure the desired product quality and efficacy.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol details the conjugation of the carboxylated linker-drug to the primary amines of lysine (B10760008) residues on the antibody via N-hydroxysuccinimide (NHS) ester chemistry.[][10][11]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to the Reaction Buffer using dialysis or a desalting column to remove any amine-containing buffers (e.g., Tris).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions.
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in a molar ratio of 1:1.5:1.2, respectively.
-
Incubate the mixture at room temperature for 30-60 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Pomalidomide-PEG4-NHS ester solution to the prepared antibody solution. The molar excess of the linker-drug relative to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-drug and other reaction components using a pre-equilibrated size exclusion chromatography (SEC) column with PBS, pH 7.4 as the mobile phase.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 2: Characterization of the Pomalidomide-ADC
A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker.[12][13][14]
Materials:
-
HIC-HPLC system with a suitable HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Purified Pomalidomide-ADC and unconjugated mAb.
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample (typically 20-50 µg).
-
Elute the bound ADC using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas of the different ADC species.
B. Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC
SEC separates molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.[15][16][17]
Materials:
-
SEC-HPLC system with a suitable SEC column.
-
Mobile Phase: PBS, pH 7.4.
-
Purified Pomalidomide-ADC.
Procedure:
-
Equilibrate the SEC column with the Mobile Phase.
-
Inject the ADC sample (typically 20-50 µg).
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
| Characterization Parameter | Method | Typical Expected Outcome |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 2 - 4 |
| Purity (Monomer Content) | SEC-HPLC | > 95% |
| Aggregate Content | SEC-HPLC | < 5% |
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.[18][19][20]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
Pomalidomide-ADC, unconjugated mAb, and free this compound.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., SDS-HCl).
-
Plate reader.
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Pomalidomide-ADC, unconjugated mAb, and free linker-drug in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Test Article | Cell Line | Expected IC50 Range |
| Pomalidomide-ADC | Antigen-Positive | Low nM to pM |
| Pomalidomide-ADC | Antigen-Negative | High nM to µM |
| Unconjugated mAb | Antigen-Positive & Negative | No significant cytotoxicity |
| Free this compound | Antigen-Positive & Negative | µM range |
Conclusion
The protocols and application notes provided herein offer a foundational framework for the successful development and preclinical evaluation of antibody-drug conjugates utilizing a this compound linker. Careful optimization of the conjugation reaction and thorough characterization of the resulting ADC are critical for achieving a therapeutic candidate with the desired potency, homogeneity, and safety profile. The in vitro cytotoxicity assays are an essential first step in validating the antigen-specific efficacy of the ADC.
References
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. cellmosaic.com [cellmosaic.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-PEG4-COOH in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pomalidomide-PEG4-COOH as a Key Building Block for Targeted Protein Degradation
This compound is a crucial bifunctional molecule extensively used in modern oncology research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key components:
-
Pomalidomide (B1683931): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Pomalidomide itself is an immunomodulatory drug (IMiD) that functions as a "molecular glue," inducing the degradation of specific neo-substrates.[3][5]
-
PEG4 Linker: A flexible polyethylene (B3416737) glycol linker of four units. The linker's length and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
-
Carboxylic Acid (-COOH) Group: A terminal reactive handle that allows for straightforward conjugation to a ligand designed to bind a specific protein of interest (POI), completing the synthesis of a novel PROTAC.[3]
By serving as a ready-to-use E3 ligase ligand-linker conjugate, this compound significantly accelerates the development of new PROTACs aimed at degrading previously "undruggable" cancer-driving proteins.[3][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary application of this compound is in the synthesis of PROTACs, which leverage the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins.[1][7]
The PROTAC Action Cycle:
-
Ternary Complex Formation: A PROTAC synthesized using this compound acts as a bridge. The pomalidomide end binds to the CRBN E3 ligase, while the other end binds to the target protein (e.g., a kinase or a transcription factor implicated in cancer). This forms a key ternary complex (POI-PROTAC-CRBN).[1][5]
-
Ubiquitination: The induced proximity of the POI to the CRBN E3 ligase complex facilitates the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal, marking the POI for recognition and degradation by the 26S proteasome.
-
Recycling: After the POI is degraded into small peptides, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically.
This event-driven mechanism distinguishes PROTACs from traditional inhibitors, as they can achieve profound and sustained protein knockdown at low concentrations.
Diagram: PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Downstream Signaling Effects of Pomalidomide
As a derivative of thalidomide (B1683933), pomalidomide itself modulates the substrate specificity of the CRBN E3 ligase, leading to the degradation of key lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][8] This has significant downstream consequences in cancer cells, particularly in multiple myeloma:
-
Downregulation of MYC and IRF4: The degradation of IKZF1 and IKZF3 leads to the subsequent downregulation of the oncogenic transcription factors MYC and Interferon Regulatory Factor 4 (IRF4), which are critical for myeloma cell survival.[3][9]
-
Anti-proliferative and Pro-apoptotic Effects: The suppression of these key survival pathways induces cell cycle arrest and apoptosis in malignant cells.[3]
-
Immunomodulation: Pomalidomide enhances the activity of T-cells and Natural Killer (NK) cells, contributing to a more robust anti-tumor immune response.[3]
When designing pomalidomide-based PROTACs, it is important to consider these inherent "off-target" effects, which can be either beneficial (e.g., in hematological cancers) or undesirable depending on the therapeutic context.[10]
Diagram: Pomalidomide Signaling Pathway
Caption: Downstream effects of Pomalidomide via CRBN modulation.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is measured by its ability to degrade the target protein. Key parameters include:
-
DC₅₀ (Degradation Concentration 50%): The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the PROTAC that inhibits a biological process (e.g., cell viability) by 50%.
The following table summarizes representative data from published studies on various pomalidomide-based PROTACs.
| PROTAC Target | E3 Ligase Ligand | Linker Type (if specified) | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ | Citation |
| p300/CBP | Pomalidomide | PEG4 | MM1.S | ~10 µM (for >90% degradation) | >90% | N/A | [6] |
| HDAC8 | Pomalidomide | N/A | N/A | 147 nM | 93% | N/A | [11] |
| EGFR | Pomalidomide | N/A | A549 | N/A | 96% (at 72h) | 0.10 µM | [12] |
| BRD4 | Thalidomide (similar class) | PEG | HeLa | 15 nM | >95% | N/A | [13] |
Note: Experimental conditions can vary significantly between studies. This data is for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a target protein ligand containing a primary amine.
Materials:
-
This compound
-
Amine-containing protein of interest (POI) ligand
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing POI ligand (1.2 eq) in anhydrous DMF.
-
Add the POI ligand solution to the activated this compound solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup to remove excess reagents.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol details how to assess the degradation of a target protein in cultured cells following PROTAC treatment.
Diagram: Western Blot Workflow
Caption: Standard experimental workflow for Western Blot analysis.
Materials:
-
Cancer cell line expressing the POI
-
Completed PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Cell Treatment:
-
Prepare serial dilutions of your PROTAC in cell culture media. Typical concentrations range from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Include a co-treatment control with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm degradation is proteasome-dependent.
-
Aspirate old media and add the media containing the different treatments. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane according to standard protocols.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Signal Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Re-probing for Loading Control: After imaging, strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the POI band to its corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.
References
- 1. benchchem.com [benchchem.com]
- 2. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-PEG4-COOH Conjugation
Welcome to the technical support center for Pomalidomide-PEG4-COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the conjugation of this compound to amine-containing molecules such as proteins, antibodies, and peptides.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation reactions in a question-and-answer format.
Question: Why is my conjugation yield low or non-existent?
Answer:
Low or no yield in a this compound conjugation reaction using EDC/NHS chemistry can stem from several factors:
-
Suboptimal pH: The two-step EDC/NHS reaction has different optimal pH ranges. The activation of the carboxyl group on this compound with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[1][2] The subsequent reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a physiological to slightly alkaline pH of 7.2-8.0.[1][2] Ensure you are using the correct buffers for each step.
-
Hydrolysis of Reagents: EDC and NHS are moisture-sensitive.[3] The NHS ester intermediate is also prone to hydrolysis in aqueous solutions.[1] Always use freshly prepared EDC and NHS solutions and proceed to the conjugation step immediately after the activation of this compound.
-
Inactive Reagents: Improper storage of EDC and NHS can lead to their degradation. Store both reagents desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[4]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS-activated this compound.[1] Use amine-free buffers like MES for the activation step and PBS for the conjugation step.[1]
Question: I am observing precipitation during my conjugation reaction. What is causing this and how can I prevent it?
Answer:
Precipitation during the reaction can be due to several factors:
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause the protein to aggregate and precipitate.[1] Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange prior to conjugation.
-
High Concentration of EDC: In some instances, a high concentration of EDC can lead to the precipitation of the protein. If you are using a large excess of EDC, try reducing the amount.
-
Low Solubility of this compound: While the PEG linker enhances solubility, Pomalidomide itself has low aqueous solubility. This compound is soluble in DMSO.[] For aqueous reactions, ensure the final concentration of the dissolved this compound in the reaction buffer does not exceed its solubility limit. You may need to use a co-solvent system, but be mindful of its compatibility with your protein.[6]
Question: How can I confirm that the conjugation was successful?
Answer:
Several analytical techniques can be used to confirm the successful conjugation of this compound to your target molecule:
-
Mass Spectrometry (MS): This is a direct method to confirm the mass of the resulting conjugate. An increase in mass corresponding to the addition of one or more this compound molecules is indicative of a successful conjugation.
-
HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the unconjugated protein and excess reagents. The appearance of a new peak with a different retention time is evidence of conjugation.
-
SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation, although this may not be sensitive enough to detect the addition of a single small molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my protein/antibody?
A1: The optimal molar ratio is dependent on the specific protein and the desired degree of labeling. A common starting point for EDC/NHS conjugations is a molar excess of the molecule to be conjugated. For this compound, a 10-20 fold molar excess over the protein is a good starting point for optimization.[1]
Q2: What are the recommended molar ratios for EDC and NHS?
A2: It is recommended to use a molar excess of EDC and NHS relative to the carboxyl groups of this compound. A general guideline is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound.[1] Another source suggests a starting molar ratio of Protein:EDC:NHS of approximately 1:10:25.[7] These ratios should be optimized for your specific system.
Q3: How should I prepare and store my this compound, EDC, and NHS stock solutions?
A3:
-
This compound: Can be stored as a solid at -20°C for up to 3 years.[6] Prepare stock solutions in a dry organic solvent like DMSO[] and store at -80°C for up to 6 months.[6]
-
EDC and NHS: These reagents are moisture sensitive and should be stored desiccated at -20°C.[4] It is crucial to prepare aqueous solutions of EDC and NHS immediately before use as they hydrolyze quickly.[1]
Q4: How do I quench the conjugation reaction?
A4: Quenching is important to stop the reaction and deactivate any unreacted NHS esters. Common quenching reagents include:
-
Hydroxylamine: Can be added to a final concentration of 10-50 mM.
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.[1]
-
2-Mercaptoethanol: Can be used to specifically quench the EDC activation reaction.[4]
Q5: What is the best way to purify my this compound conjugate?
A5: The choice of purification method depends on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: Effective for removing unreacted this compound, EDC, NHS, and reaction byproducts from a much larger protein or antibody conjugate.
-
Dialysis: A suitable method for removing small molecule impurities from large protein conjugates.
-
Reverse-Phase HPLC (RP-HPLC): Can be used for the purification of smaller conjugates like peptides.
Quantitative Data Summary
The following tables provide recommended starting conditions for this compound conjugation reactions. These are general guidelines and may require optimization for your specific application.
| Reagent | Recommended Molar Ratio (relative to Carboxyl Groups) | Purpose |
| EDC | 2-10 fold excess[1] | To ensure efficient activation of the carboxylic acid. |
| NHS/Sulfo-NHS | 2-5 fold excess[1] | To stabilize the activated intermediate and improve coupling efficiency. |
| This compound | 1-20 fold excess over the amine-containing molecule[1] | To drive the reaction towards the desired conjugated product. |
| Reaction Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0[1][2] | Use a non-amine, non-carboxylate buffer like MES. |
| Conjugation pH | 7.2 - 8.0[1][2] | Use a non-amine buffer like PBS. |
| Activation Time | 15 minutes[2] | At room temperature. |
| Conjugation Time | 2 hours at room temperature or overnight at 4°C[4] | Longer reaction times may be needed for less reactive amines. |
| Temperature | Room temperature or 4°C[4] | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
Experimental Protocol: EDC/NHS Conjugation of this compound to a Protein
This protocol outlines a general two-step procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting column
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS relative to the this compound.[1]
-
Vortex briefly to mix and incubate for 15 minutes at room temperature.[2]
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[1]
-
The molar ratio of the activated this compound to the protein should be optimized. A 10-20 fold molar excess of the linker is a good starting point.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[1]
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using appropriate analytical techniques such as MS, HPLC, or SDS-PAGE to confirm conjugation and determine the degree of labeling.
-
Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of neo-substrates.
Experimental Workflow for this compound Conjugation
References
Technical Support Center: Enhancing the Yield and Efficacy of Pomalidomide-PEG4-COOH Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of Pomalidomide-PEG4-COOH based PROTACs. Our goal is to help you improve the yield, purity, and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in a PROTAC?
This compound is an E3 ligase ligand-linker conjugate.[1][2] Pomalidomide (B1683931) serves as the ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] The PEG4-COOH component is a hydrophilic polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This linker connects pomalidomide to the ligand that binds your target protein and its composition can influence the PROTAC's solubility, permeability, and the geometry of the ternary complex.[3][4]
Q2: What are the common synthetic routes for creating Pomalidomide-based PROTACs?
The most prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a primary amine on the linker.[5][6] The terminal carboxylic acid of the this compound linker is then typically activated (e.g., using HATU or HBTU) to form an amide bond with an amine-functionalized target protein ligand.[7] Alternative strategies include alkylation of the pomalidomide aromatic amine or acylation, though these can sometimes result in lower yields or lack of chemoselectivity.[5]
Q3: My overall PROTAC synthesis yield is low. What are the potential causes and solutions?
Low synthetic yield is a common challenge in PROTAC development.[4][5] Several factors can contribute to this issue. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and recommended solutions.
Q4: How does the PEG4 linker in this compound affect the PROTAC's properties?
The PEG linker is known to have several effects:
-
Solubility: PEG is hydrophilic and can improve the solubility of the often large and hydrophobic PROTAC molecule.[3]
-
Permeability: While PEG can enhance solubility, excessively long or bulky linkers can sometimes negatively impact cell permeability.[4]
-
Ternary Complex Formation: The flexibility and length of the PEG linker are critical for achieving a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
-
Metabolic Stability: PEG linkers can be susceptible to oxidative metabolism in vivo, which may affect the PROTAC's half-life.[8]
Q5: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where an excess concentration of the PROTAC leads to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the desired ternary complex.[4] This results in a decrease in target protein degradation at high PROTAC concentrations, creating a bell-shaped dose-response curve.[4] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[4]
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of Pomalidomide-Linker Intermediate
| Possible Cause | Recommended Solution |
| Inefficient SNAr Reaction | Optimize reaction conditions: ensure the use of a suitable base like DIPEA and consider using DMSO as a solvent, as DMF can decompose at high temperatures to form dimethylamine, leading to byproducts.[9] Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[10] |
| Side Reactions | Protect reactive functional groups on your linker before reacting with 4-fluorothalidomide. A common strategy is to use a Boc-protected amine, which can be deprotected in a subsequent step.[7] |
| Purification Issues | Use flash column chromatography to purify the intermediate. Ensure proper selection of the solvent system to achieve good separation. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of reactants. A slight excess of the amine linker may be beneficial, but a large excess can complicate purification. |
Problem 2: Low Yield During Final PROTAC Conjugation
| Possible Cause | Recommended Solution |
| Inefficient Amide Coupling | Use a reliable coupling agent such as HATU, HBTU, or TBTU in the presence of a non-nucleophilic base like DIPEA.[7][9] Ensure anhydrous conditions, as water can hydrolyze the activated ester. |
| Steric Hindrance | If the target ligand or the pomalidomide-linker is sterically hindered, the coupling reaction may be slow. Consider increasing the reaction temperature or using a more potent coupling reagent. |
| Degradation of Reactants | Ensure the stability of your target ligand and pomalidomide-linker under the reaction conditions. If necessary, perform the reaction at a lower temperature for a longer duration. |
| Complex Purification | PROTACs can be challenging to purify due to their size and potential for aggregation. Use appropriate techniques like preparative HPLC or flash chromatography with a suitable gradient. |
Problem 3: Poor PROTAC Performance (Low Degradation Efficiency)
| Possible Cause | Recommended Solution |
| Ineffective Ternary Complex Formation | The linker length may be suboptimal. Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG2, PEG6) to find the optimal distance and geometry for the ternary complex.[3][7] |
| Low Cell Permeability | The PROTAC may not be efficiently entering the cells. Assess permeability using a PAMPA assay.[7] Modify the linker or the target ligand to improve physicochemical properties. |
| Low E3 Ligase Expression | Confirm that the target cells express sufficient levels of Cereblon (CRBN) using Western blot or qPCR.[4] |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium or inside the cell. Assess its stability over the course of the experiment.[11] |
| Off-Target Effects | The pomalidomide moiety itself can induce degradation of certain zinc-finger proteins.[12] If you observe unexpected protein degradation, consider modifying the pomalidomide scaffold or the linker attachment point.[7] |
Experimental Protocols & Data
General Protocol for this compound based PROTAC Synthesis
This protocol outlines a general two-step synthesis for a this compound based PROTAC.
Step 1: Synthesis of Pomalidomide-PEG4-Amine Intermediate
-
To a solution of 4-fluorothalidomide in DMSO, add a Boc-protected PEG4-diamine linker and DIPEA.[5][9]
-
Heat the reaction mixture (e.g., to 90°C) and monitor its progress by LC-MS.
-
After the reaction is complete, perform an aqueous workup and purify the product by column chromatography to obtain the Boc-protected Pomalidomide-PEG4-amine.
-
Deprotect the terminal amine using standard conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the Pomalidomide-PEG4-amine intermediate.
Step 2: Coupling to the Target Protein Ligand
-
Dissolve the target protein ligand (with a carboxylic acid moiety) in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for a few minutes to activate the carboxylic acid.
-
Add the Pomalidomide-PEG4-amine intermediate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative HPLC.
Quantitative Data on Linker Optimization
The following table summarizes hypothetical data illustrating the impact of PEG linker length on the degradation of a target protein (TP-1) by a Pomalidomide-based PROTAC.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Pomalidomide-PEG2-TP1 Ligand | 150 | 75 |
| PROTAC-2 | Pomalidomide-PEG4-TP1 Ligand | 25 | 95 |
| PROTAC-3 | Pomalidomide-PEG6-TP1 Ligand | 80 | 85 |
| PROTAC-4 | Pomalidomide-Alkyl-C8-TP1 Ligand | 250 | 60 |
Data is illustrative and intended for comparative purposes.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Logical workflow for troubleshooting low PROTAC yield.
References
- 1. immunoportal.com [immunoportal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Pomalidomide-PEG4-COOH PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the linker length of Pomalidomide-PEG4-COOH based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, Pomalidomide for Cereblon or CRBN), and a linker that connects these two ligands.[1][2][3] The linker is not just a passive spacer; it is a critical determinant of the PROTAC's efficacy. Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5][6] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2][]
Q2: How does the PEG4 linker length specifically impact the efficacy of a Pomalidomide-based PROTAC?
The length of the linker, such as a PEG4 chain, is a crucial parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[2][]
-
If the linker is too short: It can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[4][6]
-
If the linker is too long: It may result in a non-productive or unstable ternary complex where the two proteins are not oriented correctly for efficient ubiquitination.[4][6] An excessively long linker can also lead to an increased entropic penalty upon binding, which can decrease potency.[5]
Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for maximal degradation of the target protein.[9]
Q3: Besides length, what other properties of the PEG4 linker are important?
While length is a primary focus, other characteristics of the PEG4 linker also influence PROTAC performance:
-
Solubility: PEG linkers are frequently used to improve the aqueous solubility of PROTAC molecules, which are often large and can have poor physicochemical properties.[2][10]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers can allow them to adopt folded conformations that shield their polar surface area, potentially improving cell permeability.[9]
-
Flexibility: Flexible linkers like PEG can allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[2] However, high flexibility can also have a downside, leading to an entropic penalty upon binding.[2]
Q4: My this compound PROTAC shows good binding to both the target protein and Cereblon, but I don't see any protein degradation. What could be the problem?
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex, even if binary binding is strong.[4] Here are some potential causes and troubleshooting steps:
-
Suboptimal Linker Length: The current linker length may not be optimal for facilitating the correct geometry of the ternary complex.
-
Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to identify the optimal length for your specific target.[4][]
-
-
Non-productive Ternary Complex Formation: A ternary complex might be forming, but it may not be in a conformation that allows the E3 ligase to ubiquitinate the target protein.
-
Poor Cell Permeability or Low Solubility: The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Solution: Modify the linker to improve physicochemical properties. While PEG linkers generally improve solubility, further optimization may be needed.[4]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No target degradation observed. | Suboptimal linker length. | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, etc.).[4] |
| Poor cell permeability. | Assess the physicochemical properties of the PROTAC. Modify the linker to balance hydrophilicity and lipophilicity.[2] | |
| PROTAC instability in cell culture media. | Evaluate the stability of the PROTAC in the experimental medium over time.[11] | |
| High off-target protein degradation. | The Pomalidomide moiety can independently degrade other zinc-finger proteins.[12] | Modify the linker to alter the conformation of the ternary complex and improve selectivity.[11] Functionalization at the C5 position of the phthalimide (B116566) ring has been shown to reduce off-target degradation.[12][13] |
| "Hook effect" observed (decreased degradation at high concentrations). | Formation of binary complexes (Target-PROTAC or E3-PROTAC) competes with the formation of the ternary complex.[14] | This is an inherent property of PROTACs. Focus on determining the optimal concentration range for maximum degradation (DC50 and Dmax). |
| Inconsistent results between experiments. | Issues with PROTAC synthesis and purification. | Ensure high purity of the synthesized PROTACs through appropriate analytical techniques (e.g., LC-MS, NMR). |
| Cell-based assay variability. | Standardize cell density, treatment times, and lysis procedures. Include appropriate positive and negative controls. |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Composition | Linker Length (atoms) | IC50 (µM) in MCF7 cells | Reference |
| Alkyl | 9 | 140 | [15] |
| Alkyl | 12 | ~40 | [15] |
| Alkyl | 16 | 26 | [15] |
| Alkyl | 19 | >100 | [15] |
| Alkyl | 21 | >100 | [15] |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[15]
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) in T47D cells | Reference |
| PEG-Alkyl Hybrid | ~12 | >1000 | [16][17] |
| PEG-Alkyl Hybrid | ~15-17 | <100 | [16][17] |
| PEG-Alkyl Hybrid | ~20 | >500 | [16][17] |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[4]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: General Synthesis of a Pomalidomide-PEG4-Warhead PROTAC
This protocol describes a common synthetic route for coupling a target protein ligand (warhead) to this compound.
Materials:
-
This compound
-
Warhead containing a primary or secondary amine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Purification: Preparative HPLC
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU or HBTU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing warhead (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
Protocol 3: In-Cell Ubiquitination Assay
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing SDS)
-
Antibody specific to the target protein for immunoprecipitation
-
Protein A/G beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[11]
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[11]
-
Immunoprecipitate the target protein using a specific antibody.[11]
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[11] An increase in the ubiquitination signal in the presence of the PROTAC indicates successful target ubiquitination.
Visual Guides
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: Workflow for optimizing PROTAC linker length.
Troubleshooting Logic Diagram
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Pomalidomide-PEG4-COOH PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Pomalidomide-PEG4-COOH, a key building block for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amino-PEG4-COOH linker.[1][2] This approach is favored for its operational simplicity and the commercial availability of the starting materials.[1]
Q2: Why is my reaction yield for the SNAr coupling consistently low?
A2: Low yields in the SNAr coupling of 4-fluorothalidomide can be attributed to several factors, including suboptimal reaction conditions (solvent, temperature, base), decomposition of the solvent, and the formation of byproducts.[1][2][3] For instance, using dimethylformamide (DMF) as a solvent can lead to the formation of a dimethylamine (B145610) byproduct that competes in the reaction, thereby reducing the yield of the desired product.[1]
Q3: What are the common impurities or byproducts in this synthesis?
A3: A common byproduct is 4-(dimethylamino)thalidomide, which arises from the decomposition of DMF when used as a solvent at elevated temperatures.[1] Another potential side reaction is the nucleophilic acyl substitution, which displaces the glutarimide (B196013) moiety of 4-fluorothalidomide.[4] This can lead to impurities that are difficult to separate from the final product.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] LC-MS is particularly useful for confirming the formation of the desired product and identifying any major byproducts.
Q5: What is the best method for purifying the final this compound product?
A5: Purification is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).[5][6] Given that the final product is an acid, careful selection of the mobile phase and pH is crucial for achieving good separation and purity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Moisture or degradation of starting materials. 2. Suboptimal Reaction Temperature: Temperature is too low for the SNAr reaction to proceed efficiently. 3. Inappropriate Base: The base used is not strong enough to deprotonate the amine. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored materials. 2. Increase the reaction temperature. For the SNAr reaction with primary amines, temperatures up to 130 °C in DMSO have been shown to improve yields.[1] 3. Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA). |
| Multiple Spots on TLC/Multiple Peaks in LC-MS (Byproduct Formation) | 1. Solvent Decomposition: Use of DMF at high temperatures can lead to the formation of 4-(dimethylamino)thalidomide.[1] 2. Phthalimide (B116566) Ring Opening: The phthalimide ring can be susceptible to opening by excess amine nucleophile.[2] 3. Glutarimide Displacement: Nucleophilic acyl substitution can compete with the desired SNAr reaction.[4] | 1. Switch to a more stable solvent like Dimethyl Sulfoxide (DMSO).[1] 2. Use a slight excess of the amine linker (e.g., 1.1 equivalents) to minimize this side reaction. 3. To minimize this, consider scavenging the reaction mixture with taurine, which reacts with the byproduct to form a more easily separable sulfonated species.[4] |
| Difficulty in Product Purification | 1. Co-elution of Product and Byproducts: Similar polarity of the desired product and impurities. 2. Poor Solubility of the Product: The product may precipitate during purification. | 1. Optimize the preparative HPLC method by adjusting the gradient, mobile phase composition, and pH.[6] 2. Ensure the purification solvents are appropriate for the solubility of your compound. A mixture of acetonitrile (B52724) and water with a suitable modifier is often used for reverse-phase HPLC.[7] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Steric Hindrance: The PEG4 linker may present some steric hindrance. | 1. Extend the reaction time and monitor by LC-MS until the starting material is consumed. Reactions are often run for 12-16 hours.[8] 2. Ensure adequate heating and stirring to overcome any steric effects. |
Data Presentation
Table 1: Effect of Solvent on SNAr Reaction Yield
| Solvent | Primary Amine Yield (%) | Secondary Amine Yield (%) |
| DMSO | 66 | 89 |
| DMF | 25 | 60 |
| Dioxane | 32 | 68 |
| NMP | 45 | 75 |
| Acetonitrile | 15 | 40 |
| Yields are approximate and based on data for model amines reacting with 4-fluorothalidomide.[1] |
Table 2: Effect of Temperature on SNAr Reaction Yield in DMSO
| Temperature (°C) | Primary Amine Yield (%) | Secondary Amine Yield (%) |
| 30 | 25 | 60 |
| 50 | 40 | 80 |
| 70 | 55 | 90 |
| 90 | 65 | 94 |
| 110 | 70 | 94 |
| 130 | 71 | 92 |
| Yields determined by 1H NMR for model primary and secondary amines.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis via the SNAr reaction.
Materials:
-
4-Fluorothalidomide
-
Amino-PEG4-tert-butyl ester
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of Pomalidomide-PEG4-tert-butyl ester
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add Amino-PEG4-tert-butyl ester (1.1 equivalents).
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Pomalidomide-PEG4-tert-butyl ester.
Step 2: Deprotection to this compound
-
Dissolve the Pomalidomide-PEG4-tert-butyl ester in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
The crude this compound can then be purified by preparative HPLC.
Protocol 2: Purification by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% Formic Acid or Trifluoroacetic Acid
-
B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute the product using a gradient of mobile phase B in A (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 226 nm).[7]
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final this compound product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Signaling pathway of Pomalidomide-based PROTAC-mediated protein degradation.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 7. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-COOH stability issues in solution
Welcome to the technical support center for Pomalidomide-PEG4-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this molecule in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound in its pure, solid form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solution, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathways for the pomalidomide (B1683931) moiety involve hydrolysis and oxidation. Hydrolysis typically occurs at the glutarimide (B196013) ring.[4][5] Oxidation can also occur on the phthalimide (B116566) ring, mediated by enzymes like cytochrome P450 in biological systems.[3][6][7] While the PEG linker is generally more stable, it can be susceptible to oxidative degradation under certain conditions.[8]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Pomalidomide is susceptible to pH-dependent hydrolysis. Acidic conditions can help reduce the rate of hydrolysis of the pomalidomide moiety in plasma.[9] Therefore, maintaining a slightly acidic to neutral pH is generally advisable for aqueous solutions when possible.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with concentrations up to 100 mg/mL achievable with the use of ultrasound.[1] For in vivo studies, co-solvent systems are often necessary. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1] It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in solution.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer or cell culture media. | - Poor aqueous solubility of the compound. - Exceeding the solubility limit. - Change in pH or temperature affecting solubility. | - Increase the percentage of co-solvents like DMSO in the final solution (typically up to 0.5-1% for cell-based assays). - If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1] - Prepare fresh dilutions from a high-concentration stock in DMSO just before use. |
| Inconsistent or non-reproducible results in cellular assays. | - Degradation of the compound in solution. - Inaccurate concentration due to incomplete dissolution or precipitation. - Adsorption of the compound to plasticware. | - Prepare fresh working solutions for each experiment from a frozen stock. - Ensure complete dissolution of the stock solution before making dilutions. - Use low-adhesion microplates and pipette tips. - Perform a stability check of the compound in your specific cell culture medium over the time course of the experiment. |
| Loss of activity of the compound over time in stored solutions. | - Chemical degradation (hydrolysis, oxidation). - Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] - Store stock solutions at -80°C for long-term storage.[1][2][3] - For aqueous working solutions, prepare them fresh and use them within the same day. |
Quantitative Data Summary
The following tables summarize key data regarding the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (191.75 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.79 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.79 mM) | A clear solution is obtained.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Pure Solid | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 521.52 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound. For example, for 1 mL of a 10 mM solution, weigh out 5.22 mg.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For 5.22 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide (for oxidative stress)
-
Hydrochloric acid and sodium hydroxide (B78521) (for acid and base hydrolysis)
-
HPLC system with a UV detector
-
A suitable C18 column
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in a suitable solvent.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
HPLC Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 228 nm for pomalidomide).[1]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
-
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for a forced degradation study.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-PEG4-COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Pomalidomide-PEG4-COOH conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional molecule commonly used as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of three components:
-
Pomalidomide (B1683931): A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
PEG4: A four-unit polyethylene (B3416737) glycol (PEG) linker.
-
COOH: A terminal carboxylic acid group for conjugation to a target protein ligand.
Its primary application is in the synthesis of PROTACs, which are designed to selectively induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.
Q2: What are the common causes of this compound conjugate aggregation?
A2: Aggregation of this compound and its conjugates can be attributed to several factors, primarily related to their physicochemical properties and handling conditions:
-
Hydrophobicity: The pomalidomide moiety is hydrophobic, and when conjugated to a similarly hydrophobic target protein ligand, the resulting PROTAC can have a high propensity to aggregate in aqueous solutions to minimize the exposed hydrophobic surface area.
-
High Concentrations: Working with high concentrations of the conjugate increases the likelihood of intermolecular interactions, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the conjugate. A pH close to the isoelectric point (pI) of the conjugate can minimize electrostatic repulsion and promote aggregation.
-
Solvent Effects: The choice of solvent for dissolution and in the final reaction mixture is critical. While soluble in organic solvents like DMSO, improper dilution into aqueous buffers can cause precipitation.
-
Temperature: Elevated temperatures can sometimes increase the rate of aggregation.
Q3: How can I improve the solubility of my this compound conjugate?
A3: Improving the solubility of your conjugate is a key step in preventing aggregation. Consider the following strategies:
-
Co-solvents: Utilize water-miscible organic co-solvents. A common practice is to first dissolve the conjugate in 100% DMSO and then dilute it into the final aqueous buffer. For some applications, the use of co-solvents like PEG300 or Tween-80 in the final formulation can enhance solubility.
-
pH Adjustment: Ensure the pH of your buffer is sufficiently far from the pI of your conjugate to maintain electrostatic repulsion between molecules.
-
Formulation with Excipients: The inclusion of excipients such as sugars (e.g., sucrose (B13894), trehalose) or polyols (e.g., glycerol (B35011), sorbitol) can help stabilize the conjugate and prevent aggregation.
Troubleshooting Guides
Guide 1: Preventing Aggregation During Initial Dissolution and Handling
This guide provides a step-by-step approach to minimize aggregation when preparing your this compound conjugate stock and working solutions.
| Step | Action | Rationale |
| 1. Initial Dissolution | Dissolve the lyophilized this compound conjugate in a minimal amount of a suitable organic solvent, such as anhydrous DMSO. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1] | This compound has good solubility in DMSO[2][3]. Starting with a concentrated stock in an organic solvent ensures complete initial dissolution. |
| 2. Aqueous Dilution | Add the organic stock solution dropwise to the stirred aqueous buffer. Avoid adding the aqueous buffer directly to the organic stock. | This method of "reverse dilution" helps to prevent the conjugate from crashing out of solution due to rapid solvent exchange. |
| 3. Buffer Selection | Use a buffer with a pH that is at least 1-2 units away from the calculated isoelectric point (pI) of the final conjugate. Avoid using buffers that contain primary amines (e.g., Tris) if the carboxylic acid group is intended for subsequent reactions. | Maintaining a net charge on the molecule enhances solubility through electrostatic repulsion. Primary amine-containing buffers can compete with the desired conjugation reaction. |
| 4. Concentration Management | Whenever possible, work with the lowest effective concentration of the conjugate. | Higher concentrations increase the probability of intermolecular interactions that lead to aggregation. |
| 5. Storage | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, consider storing under an inert gas like nitrogen or argon. | Repeated freezing and thawing can induce aggregation. Inert gas can prevent oxidative damage. |
Guide 2: Troubleshooting Aggregation in Conjugation Reactions
This guide focuses on identifying and resolving aggregation issues that arise during the conjugation of this compound to a target protein or other molecule.
| Symptom | Potential Cause | Recommended Solution |
| Visible Precipitation Upon Adding Conjugate to Reaction Buffer | Poor solubility of the conjugate in the reaction buffer. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the reaction mixture, being mindful of its potential impact on protein stability and enzyme activity.- Optimize the buffer pH and ionic strength. |
| Turbidity Develops Over the Course of the Reaction | The final conjugate is less soluble than the individual components. | - Lower the reaction temperature (e.g., from room temperature to 4°C) and extend the reaction time.- Reduce the concentration of the reactants.- Add stabilizing excipients like sucrose or glycerol to the reaction buffer. |
| Low Yield of Monomeric Conjugate After Purification | Aggregates are being formed during the reaction and are being removed during purification. | - Analyze the reaction mixture by size-exclusion chromatography (SEC) before purification to confirm the presence of aggregates.- Optimize the reaction conditions as described above to minimize aggregate formation. |
Experimental Protocols
Protocol: Solubilization of this compound for In Vitro Assays
This protocol provides a general method for preparing a working solution of this compound for use in cellular or biochemical assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL. Use gentle sonication to ensure it is fully dissolved.
-
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear and homogenous. This will result in a final this compound concentration of 2.5 mg/mL.
-
Note: This protocol is a starting point and may require optimization based on the specific experimental requirements.
Visualizations
Factors Contributing to Aggregation
The following diagram illustrates the key factors that can lead to the aggregation of this compound conjugates.
Caption: Key intrinsic and extrinsic factors contributing to the aggregation of conjugates.
Troubleshooting Workflow for Aggregation Issues
This workflow provides a logical sequence of steps to diagnose and resolve aggregation problems encountered during experiments.
Caption: A step-by-step decision tree for troubleshooting aggregation issues.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism of action for a PROTAC synthesized using this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: Pomalidomide-PEG4-COOH PROTACs Purity Assessment
Welcome to the technical support center for the analytical assessment of Pomalidomide-PEG4-COOH PROTACs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of this compound PROTACs?
The primary analytical methods for purity and characterization of this compound PROTACs are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is predominantly used for purity assessment and quantification of impurities. LC-MS provides molecular weight confirmation and is invaluable for identifying metabolites and degradation products.[2][3] NMR spectroscopy is essential for structural elucidation and confirmation of the covalent structure of the PROTAC.[4]
Q2: What are the expected physicochemical properties of this compound?
Understanding the basic physicochemical properties is crucial for method development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H31N3O10 | [5] |
| Molecular Weight | 521.52 g/mol | [5] |
| Appearance | Viscous Liquid | [6][7] |
| Color | Light yellow to yellow | [6][7] |
| Purity (typical) | ≥95% or ≥98% | [5][6] |
| Storage Conditions | -20°C for long-term storage | [7] |
Q3: What are common impurities or related substances that might be observed during the analysis of pomalidomide-based PROTACs?
Impurities in pomalidomide-based PROTACs can originate from the synthesis of pomalidomide (B1683931) itself or from the subsequent conjugation with the linker and the target-binding moiety. Pomalidomide is known to be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[2] A common impurity in the synthesis of pomalidomide-PEG based PROTACs arises from a nucleophilic acyl substitution reaction that competes with the desired aromatic substitution, leading to a byproduct that can be difficult to separate via HPLC.[8] Additionally, chiral impurities of pomalidomide may also be present.[9][10]
Q4: How does the "hook effect" relate to PROTAC analysis, and how can it be mitigated?
The "hook effect" is a phenomenon where at very high concentrations of a PROTAC, the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) is inhibited by the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC), leading to a decrease in protein degradation.[11] While this is a biological phenomenon, it's important for bioanalytical scientists to be aware of it when interpreting in-cell activity data alongside purity analysis. To mitigate this effect in biological assays, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[11]
Troubleshooting Guides
HPLC Analysis
Q5: I am observing peak tailing for my this compound PROTAC in reversed-phase HPLC. What could be the cause and how can I resolve it?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Possible Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with basic moieties in your PROTAC, causing tailing.
-
Solution:
-
Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the basic groups and minimize interaction.
-
Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).
-
Add a competitive base, such as triethylamine, to the mobile phase in low concentrations.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak shape issues.
-
Solution: Use a guard column to protect the analytical column.[12] If contamination is suspected, flush the column with a strong solvent.
-
Q6: My retention times are shifting between injections. What are the potential reasons and solutions?
Retention time variability can compromise the reliability of your analysis.
-
Possible Cause 1: Unstable Mobile Phase Composition: Improper mixing or outgassing of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[13]
-
-
Possible Cause 2: Fluctuating Column Temperature: Temperature variations can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[13]
-
-
Possible Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the equilibration time between runs, ensuring at least 5-10 column volumes of the mobile phase pass through the column.[14]
-
LC-MS Analysis
Q7: I am observing poor sensitivity and signal intensity for my PROTAC during LC-MS analysis. How can I improve it?
Low sensitivity can be a significant hurdle in PROTAC analysis due to their relatively large molecular weight and potential for in-source fragmentation.[1]
-
Possible Cause 1: In-source Fragmentation: The linker of the PROTAC can be fragile and break apart in the ion source.
-
Solution: Optimize the ion source parameters, such as reducing the ion source temperature and using a lower ionizing energy, to minimize fragmentation.[1]
-
-
Possible Cause 2: Suboptimal Ionization: The compound may not be ionizing efficiently.
-
Solution: Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) and ionization modes (ESI positive or negative) to find the optimal conditions for your PROTAC.
-
-
Possible Cause 3: Adsorption: PROTACs can be "sticky" and adsorb to surfaces in the LC system or sample vials.
-
Solution: Use deactivated vials and consider adding a small amount of a competing compound to the sample solvent. Ensure proper sample solvent composition to maintain analyte solubility.[1]
-
Q8: I am seeing multiple peaks in my LC-MS chromatogram that correspond to the same mass. What could be the issue?
Multiple peaks with the same mass can be due to several factors.
-
Possible Cause 1: Isomers: Your sample may contain diastereomers or enantiomers that are being separated by the chromatography.
-
Solution: If chiral separation is not intended, modify the chromatographic method to co-elute the isomers. If separation is desired, a chiral column may be necessary. Pomalidomide itself has a chiral center.[9]
-
-
Possible Cause 2: In-source Degradation: The PROTAC may be degrading in the ion source, leading to multiple species with the same mass but different structures.
-
Solution: As with poor sensitivity, optimize the ion source conditions to be as gentle as possible.
-
-
Possible Cause 3: Multiple Charged Species: The PROTAC may be forming multiple charged ions (e.g., [M+H]+, [M+Na]+, [M+2H]2+).
-
Solution: This is common for large molecules. Ensure your data analysis software is correctly identifying and integrating the different adducts of the same compound.
-
Experimental Protocols
General HPLC Method for Purity Assessment
This protocol provides a general starting point for the purity analysis of this compound PROTACs. Optimization will likely be required for specific PROTACs.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 226 nm and/or 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in DMSO to a stock concentration of 10 mg/mL, then dilute with mobile phase A to the desired concentration. |
Note: This is an exemplary protocol and may require optimization. A patent for pomalidomide analysis suggests a gradient elution with an acetonitrile-water-phosphoric acid mobile phase and detection at 226nm.[15]
General LC-MS Method for Characterization
This protocol is a starting point for the characterization and identification of this compound PROTACs and related substances.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over a suitable duration |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1500 |
| Source Temp. | 120-150 °C |
| Gas Temp. | 300-350 °C |
Note: Optimization of MS parameters is crucial to avoid in-source fragmentation of the PROTAC.[1]
NMR Sample Preparation and Analysis
For structural confirmation, ¹H and ¹³C NMR are essential.
-
Sample Preparation: Dissolve 5-10 mg of the this compound PROTAC in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
-
¹H NMR: Acquire a standard proton NMR spectrum. Key signals to look for include the aromatic protons of the pomalidomide moiety, the characteristic protons of the glutarimide (B196013) ring, and the repeating ethylene (B1197577) glycol units of the PEG linker.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will help to confirm the carbon skeleton of the molecule.
-
2D NMR: If the structure is complex or if there is ambiguity in the 1D spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons. NMR is a powerful tool for studying the conformation of PROTAC linkers.[4]
References
- 1. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. conquerscientific.com [conquerscientific.com]
- 15. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Cell Permeability of Pomalidomide-PEG4-COOH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Pomalidomide-PEG4-COOH Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs exhibit low cell permeability?
A1: PROTACs, by their nature as large molecules designed to bridge a target protein and an E3 ligase, often possess high molecular weight (MW) and a large polar surface area (PSA).[1][2] These characteristics are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane. The this compound component, while crucial for E3 ligase recruitment, contributes to these properties.
Q2: What is the role of the PEG4 linker in my PROTAC's cell permeability?
A2: Polyethylene glycol (PEG) linkers like PEG4 are frequently incorporated into PROTAC design to enhance solubility and provide flexibility.[3] The ether oxygens in the PEG chain can improve aqueous solubility.[3] Moreover, PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact structure that can better traverse the cell membrane.[2] However, the relationship between PEG linker length and permeability is complex; an optimal length needs to be determined for each specific PROTAC system, as excessive PEGylation can sometimes hinder cellular uptake.[4]
Q3: How can I improve the cell permeability of my this compound PROTAC?
A3: Several strategies can be employed to enhance the cell permeability of your PROTAC:
-
Linker Optimization: The linker is a critical determinant of a PROTAC's physicochemical properties.[1] Consider synthesizing analogs with different linker lengths, compositions, and rigidities. For instance, replacing a flexible PEG linker with a more rigid alkyl or heterocyclic scaffold can sometimes improve permeability.[5]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which may improve membrane permeability.[2]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can lead to a more compact, "chameleon-like" structure that masks polar groups, making it easier to cross the cell membrane.[6]
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[2] Another approach is to conjugate the PROTAC to a molecule that is actively transported into cells, such as through receptor-mediated endocytosis (e.g., folate-caged PROTACs).[7]
-
In-Cell Click Chemistry (CLIPTACs): This innovative approach involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors.[5]
Q4: My PROTAC shows poor degradation despite good in vitro binding. Could cell permeability be the issue?
A4: Yes, this is a common scenario. If your PROTAC demonstrates potent binding to both the target protein and the E3 ligase in biochemical assays but fails to induce degradation in a cellular context, poor cell permeability is a likely culprit.[8] It is crucial to experimentally assess the cellular uptake and target engagement of your PROTAC.
Q5: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target or the E3 ligase) rather than the productive ternary complex required for degradation.[3] While not directly a permeability issue, it's a critical factor to consider when interpreting dose-response curves. A lack of degradation at high concentrations might be mistaken for poor permeability, so a wide dose-response experiment is essential.[3]
Troubleshooting Guides
Problem 1: Low or no target degradation observed in cellular assays.
| Possible Cause | Suggested Solution | Recommended Experiment(s) |
| Poor Cell Permeability | The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target. | 1. Assess Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput, initial screen of passive diffusion. 2. Evaluate Comprehensive Permeability: Employ a Caco-2 permeability assay to measure both passive and active transport, as well as efflux. 3. Quantify Intracellular Concentration: Perform a cellular uptake assay using LC-MS/MS to directly measure the amount of PROTAC inside the cells. |
| Inefficient Target Engagement in Cells | The PROTAC is entering the cell but not binding to its target protein or the E3 ligase. | 1. Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that the PROTAC binds to its intended targets within the cellular environment.[8][9] |
| "Hook Effect" | High PROTAC concentrations are leading to the formation of non-productive binary complexes. | 1. Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range (e.g., from pM to high µM) to identify a potential bell-shaped curve indicative of the hook effect.[3] |
| Incorrect E3 Ligase | The chosen E3 ligase (in this case, Cereblon engaged by pomalidomide) may not be expressed at sufficient levels in the cell line of interest. | 1. Confirm E3 Ligase Expression: Use Western blotting or qPCR to verify the expression of Cereblon (CRBN) in your target cells.[3] |
Data Presentation
Table 1: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC | Molecular Weight (Da) | TPSA (Ų) | clogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC A | 850 | 160 | 3.5 | 0.5 | 0.2 | >10 | [10] |
| PROTAC B | 950 | 180 | 4.2 | 0.2 | <0.1 | Not Determined | [10] |
| PROTAC C (Optimized) | 870 | 150 | 4.0 | 2.1 | 1.5 | 2.5 | [10] |
| Control (Small Molecule) | 450 | 80 | 2.8 | >10 | >10 | <2 | [10] |
Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Prepare Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.
-
Start the Assay: Add 150 µL of the donor solution to each well of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 5-18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_a(t) = concentration in the acceptor well at time t
-
C_eq = equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate into a model of the intestinal epithelium, to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
-
TEER (Transepithelial Electrical Resistance) meter
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. A high TEER value (typically >200 Ω·cm²) indicates a well-formed monolayer.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the PROTAC-containing HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the PROTAC-containing HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Analysis: Quantify the PROTAC concentration in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[10]
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to its target protein and/or E3 ligase.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.
-
Fluorescent tracer that binds to the target protein.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer capable of measuring BRET.
Procedure:
-
Cell Preparation: Seed the NanoLuc® fusion-expressing cells into the white-walled assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound PROTAC.
-
Assay:
-
Add the PROTAC dilutions to the cells.
-
Add the fluorescent tracer to the cells.
-
Incubate to allow for binding to reach equilibrium.
-
-
Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the BRET signal using a luminometer.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and therefore, target engagement.
Mandatory Visualizations
Caption: PROTAC mechanism of action, highlighting cell permeability as a critical initial step.
Caption: Troubleshooting workflow for low PROTAC activity, starting with permeability assessment.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
refining purification strategies for Pomalidomide-PEG4-COOH constructs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification strategies for Pomalidomide-PEG4-COOH constructs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Common impurities include unreacted starting materials (Pomalidomide, PEG4-amine), reagents from the coupling reaction (e.g., EDC, NHS), and structurally related byproducts. One particularly challenging impurity is a byproduct formed from nucleophilic acyl substitution, which can co-elute with the desired product in reverse-phase HPLC.[1] Other potential impurities can arise from the degradation of Pomalidomide (B1683931) under various stress conditions (acidic, alkaline, oxidative, and thermal).[2]
Q2: Which analytical technique is best for assessing the purity of the final product?
A2: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method.[2] HPLC provides quantitative data on purity by separating the main product from impurities, while MS confirms the identity of the product and helps in the characterization of unknown impurities by providing accurate mass data.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help quantify impurities if suitable reference standards are available.[1]
Q3: Why do PEGylated compounds like this compound often show tailing or broad peaks during HPLC purification?
A3: The polyethylene (B3416737) glycol (PEG) chain contributes to this phenomenon in several ways. PEG linkers are conformationally flexible and exist as a population of different conformers, which can interact with the stationary phase differently, leading to peak broadening. Additionally, their high polarity can cause streaking on silica-based columns.[3] The terminal carboxylic acid can also interact with residual silanol (B1196071) groups on silica-based C18 columns, causing peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% TFA or formic acid) can suppress the ionization of the carboxylic acid and improve peak shape.[4][5]
Q4: Can I use normal-phase silica (B1680970) gel chromatography for purification?
A4: While possible, it is often challenging for highly polar, PEGylated molecules like this compound.[3] These compounds tend to streak or adhere irreversibly to the silica gel, leading to poor separation and low recovery.[3] Reverse-phase HPLC is generally the preferred method due to its higher resolution and reproducibility for such molecules.[4][6] If silica gel chromatography is attempted, specialized solvent systems (e.g., Dichloromethane/Methanol or Chloroform/Methanol/Ammonia) may be required.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity (<90%) after Prep-HPLC | 1. Co-eluting Impurity: A byproduct with similar polarity to the product is present.[1] 2. Poor Resolution: The HPLC method is not optimized for separating critical impurities. 3. Product Degradation: The product is unstable under the purification conditions (e.g., acidic mobile phase).[2] | 1. Optimize Gradient: Use a shallower gradient around the elution time of the product to improve separation. 2. Change Stationary Phase: Switch to a different C18 column (e.g., with different end-capping) or a phenyl-hexyl column to alter selectivity. 3. Adjust pH: If degradation is suspected, try a mobile phase with a different pH modifier, such as formic acid instead of TFA, or use a buffered mobile phase if compatible with the workflow. |
| Broad, Tailing Peak in Analytical HPLC | 1. Secondary Interactions: The terminal carboxylic acid is interacting with the stationary phase. 2. Column Overload: Too much sample has been injected onto the analytical column. 3. PEG Conformation Effects: Inherent property of the PEG linker causing band broadening.[3] | 1. Lower Mobile Phase pH: Ensure the mobile phase contains an acid modifier like 0.1% TFA or formic acid to suppress carboxylate ionization.[4] 2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 3. Increase Column Temperature: Raising the column temperature (e.g., to 40°C) can improve peak shape for PEGylated molecules by accelerating conformational changes. |
| Low Product Recovery after Purification | 1. Irreversible Adsorption: The product is sticking to the column or vials. 2. Product Precipitation: The product is not fully soluble in the collected fractions. 3. Product Instability: Degradation during long purification runs or during solvent evaporation. | 1. Passivate System: Flush the HPLC system and collection vials with a high concentration of organic solvent before use. 2. Modify Collection: Collect fractions into tubes containing a small amount of a solvent in which the product is highly soluble (e.g., DMSO or DMF). 3. Expedite Post-Purification Steps: Lyophilize or evaporate solvents at a low temperature as quickly as possible. |
| Mass Spectrometry Signal is Weak or Absent | 1. Ion Suppression: Trifluoroacetic acid (TFA) in the mobile phase is suppressing the MS signal. 2. Poor Ionization: The molecule is not ionizing efficiently with the chosen ESI parameters. | 1. Replace TFA: Use 0.1% formic acid as the mobile phase modifier, which is more MS-friendly. 2. Optimize MS Settings: Adjust ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes, as the carboxylic acid may ionize better in negative mode. |
Data Presentation
Table 1: Comparison of HPLC Purification Conditions
| Parameter | Condition A | Condition B | Condition C |
| Column | C18, 5 µm, 4.6x250 mm | C18, 5 µm, 4.6x250 mm | Phenyl-Hexyl, 5 µm, 4.6x250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-70% B over 30 min | 10-70% B over 30 min | 10-70% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Post-Run Purity | 92.5% | 96.1% | 98.2% |
| Peak Tailing Factor | 1.8 | 1.4 | 1.2 |
| MS Signal Intensity | Low | High | High |
Experimental Protocols
Protocol: Reverse-Phase HPLC Purification
This protocol outlines a general method for the purification of this compound.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Dilute the stock solution with Mobile Phase A (Water with 0.1% Formic Acid) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Column: C18 reverse-phase column (preparative scale, e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
-
Purification Method:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient optimized from an analytical run. A typical gradient might be:
-
5-20% B over 5 minutes.
-
20-55% B over 40 minutes (shallow gradient for elution).
-
55-95% B over 5 minutes (column wash).
-
Hold at 95% B for 5 minutes.
-
-
Monitor the chromatogram and collect fractions corresponding to the main product peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical LC-MS to confirm purity and identity.
-
Pool the pure fractions (>98% purity).
-
Remove the acetonitrile by rotary evaporation under reduced pressure at low temperature (<30°C).
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a solid.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity results after HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Pomalidomide-PEG4-COOH vs. Thalidomide-Based Linkers: A Comparative Guide for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase ligand and the corresponding linker are critical design elements in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). Both pomalidomide (B1683931) and thalidomide (B1683933) have emerged as highly effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of Pomalidomide-PEG4-COOH and thalidomide-based linkers, offering an objective analysis of their performance based on available experimental data.
Executive Summary
Pomalidomide, a derivative of thalidomide, generally exhibits a stronger binding affinity to CRBN, which can translate to more efficient recruitment of the E3 ligase and subsequently more potent degradation of the target protein.[1][2] While direct comparative studies using an identical PEG4-COOH linker are limited, the existing data consistently points towards the superior performance of pomalidomide-based PROTACs in terms of degradation efficiency (lower DC50 values) for various target proteins.[2] The fundamental mechanism of action for both linker types remains the same: inducing the proximity of a target protein to the CRBN E3 ligase to trigger its ubiquitination and subsequent degradation by the proteasome.
Data Presentation: Performance Comparison
The following tables summarize key quantitative data comparing pomalidomide and thalidomide as CRBN ligands in PROTACs.
Table 1: Binding Affinity to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [3] |
| Pomalidomide | 6.4 nM (IC50) | TR-FRET | [4] |
| Thalidomide | ~250 nM | Competitive Titration | [3] |
| Thalidomide | 22.4 nM (IC50) | TR-FRET | [4] |
Note: Lower Kd and IC50 values indicate stronger binding affinity.
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
While a direct comparison with identical PEG4-COOH linkers is not available, the following data illustrates the general trend of pomalidomide-based PROTACs exhibiting higher potency.
| PROTAC | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Pomalidomide | PEG-based | < 1 | > 90 | MM.1S | [2] |
| ARV-825 | Pomalidomide | PEG-based | ~5 | > 95 | RS4;11 | [2] |
| A1874 | Thalidomide | PEG-based | ~25 | > 90 | MOLM-13 | [2] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide/Thalidomide-PEG4-COOH Linker
The synthesis of these linkers generally involves a multi-step process. A common strategy for pomalidomide-based linkers is the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide with an amino-PEG4-acid derivative.[5] For thalidomide-based linkers, a common approach involves the etherification or amidation at the 4- or 5-position of the phthalimide (B116566) ring.[1]
General Steps for this compound Synthesis:
-
Reaction of 4-fluorothalidomide with a protected amino-PEG4-acid: 4-fluorothalidomide is reacted with a commercially available amino-PEG4-carboxylic acid where the carboxylic acid group is protected (e.g., as a t-butyl ester). The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF with a non-nucleophilic base such as DIPEA at an elevated temperature.[5]
-
Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., trifluoroacetic acid for a t-butyl ester) to yield the final this compound linker.
-
Purification: The final product is purified using techniques such as column chromatography or preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol outlines the key steps to assess the degradation of a target protein induced by a PROTAC.[6][7]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The choice between this compound and thalidomide-based linkers for PROTAC development should be guided by the specific requirements of the target protein and the desired potency of the degrader. The available evidence strongly suggests that pomalidomide's higher binding affinity for CRBN often leads to more efficient and potent protein degradation.[1][2] However, thalidomide-based linkers remain a viable and effective option. For any given target, empirical testing of PROTACs constructed with both types of CRBN ligands is recommended to identify the optimal degrader molecule. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their pursuit of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pomalidomide-PEG4-COOH and Lenalidomide-Based E3 Ligase Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between two widely utilized Cereblon (CRBN) E3 ligase ligands: Pomalidomide-PEG4-COOH and analogous lenalidomide-based linkers. We present a comprehensive analysis supported by experimental data and detailed protocols to inform the selection of the optimal ligand for your targeted protein degradation research.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Pomalidomide (B1683931) and lenalidomide (B1683929) are both derivatives of thalidomide (B1683933) and function as molecular glues that bind to the CRBN E3 ubiquitin ligase.[1][3] This property has led to their extensive use in the development of PROTACs. This compound is a ready-to-use E3 ligase ligand-linker conjugate, incorporating the pomalidomide core, a 4-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid for conjugation to a POI ligand.[4][5] Lenalidomide-based ligands are similarly functionalized with linkers to facilitate PROTAC synthesis.[6]
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Both pomalidomide and lenalidomide-based PROTACs function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex to a specific protein of interest. Upon binding of the immunomodulatory imide drug (IMiD) moiety to CRBN, the substrate specificity of the E3 ligase is altered, leading to the recognition and subsequent ubiquitination of the target protein.[3][7] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to degrade the target protein.
Comparative Performance: Pomalidomide vs. Lenalidomide Ligands
While both pomalidomide and lenalidomide effectively recruit CRBN, there are notable differences in their performance within a PROTAC construct. Pomalidomide generally exhibits a stronger binding affinity to CRBN, which can translate to more efficient ternary complex formation and, consequently, more potent protein degradation.[2] Conversely, lenalidomide-based PROTACs have been reported to possess more favorable physicochemical properties, including improved metabolic and chemical stability, which can be advantageous for in vivo applications.[6]
The following table summarizes hypothetical comparative data for BRD4-targeting PROTACs constructed with either this compound or a structurally analogous Lenalidomide-PEG4-COOH.
| Parameter | PROTAC-Pomalidomide-PEG4 | PROTAC-Lenalidomide-PEG4 |
| CRBN Binding Affinity (Kd) | ~1.8 µM | ~3.1 µM |
| Ternary Complex Formation (SPR RU) | 120 | 95 |
| Degradation Potency (DC50) | 15 nM | 35 nM |
| Maximum Degradation (Dmax) | >95% | >90% |
| Cell Viability (IC50) | 25 nM | 50 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative performance table are provided below.
CRBN Binding Assay (Competitive Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC's E3 ligase ligand moiety to CRBN.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled tracer ligand (e.g., fluorescein-labeled pomalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test PROTAC (this compound or Lenalidomide-PEG4-COOH based) in assay buffer.
-
In a 384-well plate, add the CRBN-DDB1 complex and the fluorescent tracer at fixed concentrations.
-
Add the serially diluted test PROTACs to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the tracer. The Kd can be derived from the IC50 value using the Cheng-Prusoff equation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay monitors the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in real-time.[]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant biotinylated target protein (e.g., BRD4)
-
Recombinant CRBN-DDB1 complex
-
PROTAC compounds
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize streptavidin on the sensor chip surface.
-
Capture the biotinylated target protein on the streptavidin-coated surface.
-
Inject a mixture of the PROTAC and the CRBN-DDB1 complex over the surface.
-
Monitor the association and dissociation phases to determine the binding kinetics and affinity of the ternary complex formation.[]
-
The response units (RU) are proportional to the amount of complex formed on the chip surface.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of the target protein following treatment with the PROTAC.[1]
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.[1]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PROTACs on the cancer cells.[7][9]
Materials:
-
Cancer cell line
-
PROTAC compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration for 50% inhibition of cell growth).
Conclusion
The selection between this compound and a lenalidomide-based E3 ligase ligand for PROTAC development is a nuanced decision that depends on the specific goals of the research. Pomalidomide's higher affinity for CRBN may lead to more potent degradation, making it a strong candidate for initial in vitro studies. However, the potentially superior physicochemical properties of lenalidomide-based PROTACs could offer advantages in more advanced preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for the direct comparison of these and other E3 ligase ligands, enabling researchers to make data-driven decisions in the design of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Validating Target Engagement for Pomalidomide-PEG4-COOH PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of PROTACs utilizing a Pomalidomide-PEG4-COOH E3 ligase ligand-linker, offering insights into their performance against various alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms.
Performance Comparison of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is critically dependent on the choice of E3 ligase ligand, the linker, and the target-binding warhead. Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a popular choice in PROTAC design due to its relatively high binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[][2] The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as PEG4, often enhances solubility and provides the necessary flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.[3]
Below are comparative data for Pomalidomide-based PROTACs targeting prominent cancer-related proteins, Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 | >95 | RS4;11 |
| dBET1 | Thalidomide derivative | PEG | BRD4 | ~1.8 | >95 | MV4;11 |
| Compound 21 | Pomalidomide | Alkyl | BRD4 | Not Reported | >75 at 1µM | THP-1 |
| PROTAC 3 | Thalidomide | PEG | BRD4 | ~0.1-0.3 | Not Reported | RS4;11 |
Note: Data is compiled from different studies and experimental conditions may vary.[2]
Table 2: Comparison of EGFR-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[4][5]
Experimental Protocols for Target Engagement Validation
Validating the on-target activity of a PROTAC is a multi-step process that involves confirming the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and quantifying the subsequent degradation of the target protein.
Ternary Complex Formation: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to measure the formation of the ternary complex in live cells.[6]
Principle: This assay relies on energy transfer between a NanoLuc® luciferase-tagged protein (e.g., the target protein or E3 ligase) and a fluorescently labeled tracer that binds to the other protein partner. The formation of the ternary complex brings the donor and acceptor molecules into close proximity, resulting in a BRET signal.
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids expressing the NanoLuc® fusion protein (e.g., BRD4-NanoLuc®) and the fluorescently tagged partner (e.g., HaloTag®-CRBN).
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to fluorescently label the HaloTag® fusion protein.
-
PROTAC Treatment: Treat the cells with varying concentrations of the this compound PROTAC.
-
Substrate Addition: Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
Signal Detection: Measure the donor and acceptor emission signals using a BRET-capable plate reader. The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
Target Protein Degradation: Western Blotting
Western blotting is a standard and widely used technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[4]
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-range of the this compound PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can then be calculated.
Visualizing the Mechanism of Action
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
Mass Spectrometry in the Analysis of Pomalidomide-PEG4-COOH PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest. Pomalidomide (B1683931) is a widely utilized E3 ligase ligand in PROTAC design. This guide provides a comparative overview of mass spectrometry techniques for the analysis of PROTACs containing a Pomalidomide-PEG4-COOH linker, offering insights into their characterization, quantification, and mechanism of action.
Introduction to Pomalidomide-Based PROTACs
Pomalidomide, a derivative of thalidomide, recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of target proteins.[1] In a PROTAC molecule, pomalidomide is connected via a linker, such as PEG4-COOH, to a ligand that binds to the target protein. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[2] Mass spectrometry is an indispensable tool for elucidating the intricate molecular events orchestrated by these bifunctional molecules.[3]
Comparative Analysis of Mass Spectrometry Techniques
The selection of a mass spectrometry technique for PROTAC analysis depends on the specific research question. The two primary methodologies employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and native Mass Spectrometry (native MS) for the characterization of non-covalent protein-ligand complexes.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Native Mass Spectrometry (nMS) |
| Primary Application | Quantification of PROTACs and their metabolites in biological matrices (e.g., plasma, tissues).[4] | Characterization of the formation, stoichiometry, and stability of the ternary complex (E3 ligase-PROTAC-Target Protein).[2][5] |
| Sample State | Denatured proteins, extracted small molecules. | Intact, non-covalent protein complexes in near-physiological solution. |
| Information Obtained | Pharmacokinetics (absorption, distribution, metabolism, excretion), stability, and concentration of the PROTAC.[4] | Confirmation of ternary complex formation, relative binding affinities, cooperativity, and screening for effective PROTACs.[5][6] |
| Instrumentation | Triple quadrupole or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system. | High-resolution mass spectrometers (e.g., FT-ICR, Orbitrap) with a nano-electrospray ionization (nESI) source.[2] |
| Strengths | High sensitivity, selectivity, and wide dynamic range for accurate quantification.[7] | Provides direct evidence of the key mechanistic step in PROTAC action. High-throughput screening potential.[5] |
| Limitations | Does not provide information on the formation or stability of the ternary complex. | Typically provides semi-quantitative information on complex abundance. Requires careful optimization of non-denaturing conditions. |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Pomalidomide-Based PROTAC in Plasma using LC-MS/MS
This protocol is adapted from a method for the quantification of ARV-110, a pomalidomide-based PROTAC, in plasma.[4]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the PROTAC or a structurally similar compound like pomalidomide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the this compound PROTAC and the internal standard need to be optimized. For a related PROTAC, ARV-110, the transition was m/z 813.4 → 452.2.[4] For pomalidomide as an internal standard, a transition of m/z 273.8 → 201.0 has been used.[4]
-
Protocol 2: Analysis of Ternary Complex Formation by Native Mass Spectrometry
This protocol is a general framework based on published methods for native MS analysis of PROTAC ternary complexes.[2][5]
1. Sample Preparation:
-
Prepare solutions of the target protein, the E3 ligase complex (e.g., VCB, which is a complex of VHL with elongin B and elongin C), and the this compound PROTAC in a volatile buffer suitable for native MS (e.g., 200 mM ammonium (B1175870) acetate, pH 7.4).[8]
-
Incubate the components at appropriate concentrations (e.g., low micromolar range) to allow for complex formation. A typical ratio could be 1:1:5 of E3 ligase:target protein:PROTAC.[8]
2. Native MS Analysis:
-
Ionization: Use a nano-electrospray ionization (nESI) source to gently transfer the non-covalent complexes into the gas phase.
-
Mass Spectrometry (High-Resolution):
-
Instrument: A mass spectrometer capable of high mass analysis and resolving large protein complexes (e.g., Q-TOF, FT-ICR, or Orbitrap).
-
Instrument settings should be optimized to preserve non-covalent interactions (e.g., low cone voltage, high collision energy in the trapping region for some instruments).
-
-
Data Analysis:
-
Analyze the mass spectra to identify the charge state envelopes corresponding to the individual proteins, binary complexes (PROTAC-protein), and the ternary complex.
-
The mass of the observed complexes can be used to confirm their stoichiometry. The relative intensities of the different species can provide a semi-quantitative measure of complex abundance.[2]
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflows for LC-MS/MS and Native MS analysis of PROTACs.
Caption: Decision tree for selecting a mass spectrometry method.
Conclusion
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciex.com [sciex.com]
- 8. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of Pomalidomide-PEG4-COOH to Cereblon: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for determining the binding affinity of Pomalidomide-PEG4-COOH to its target protein, Cereblon (CRBN). While specific binding affinity data for this exact molecule is not extensively available in the public domain, this document outlines the experimental framework and provides comparative data for the parent molecule, Pomalidomide, and its analogs. The protocols and data presented herein serve as a valuable resource for researchers engaged in the development of PROTACs and other targeted protein degraders.
This compound is a derivative of Pomalidomide, an immunomodulatory drug that functions as a molecular glue. It binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins results in direct anti-proliferative and pro-apoptotic effects in cancer cells, alongside immunomodulatory actions. The PEG4-COOH linker in this compound is incorporated for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.
Comparative Analysis of Binding Affinity Data for Cereblon Ligands
| Compound | Assay Method | Binding Constant (Value) | Target Protein Construct |
| Pomalidomide | Competitive Titration | K | CRBN |
| Competitive Binding Assay | IC | CRBN in cell extract | |
| Isothermal Titration Calorimetry (ITC) | K | CRBN Thalidomide-Binding Domain | |
| FRET-based competition assay | K | Not specified | |
| TR-FRET Binding Assay | IC | Human Cereblon protein | |
| Fluorescence Polarization | IC | Human Cereblon/DDB1 complex | |
| Lenalidomide | Competitive Titration | K | CRBN |
| Competitive Binding Assay | IC | CRBN in cell extract | |
| Isothermal Titration Calorimetry (ITC) | K | CRBN Thalidomide-Binding Domain | |
| Isothermal Titration Calorimetry (ITC) | K | CRBN:DDB1 complex | |
| Thalidomide | Competitive Titration | K | CRBN |
| Fluorescence Polarization | IC | Human Cereblon/DDB1 complex |
Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound and CRBN Interaction
SPR is a label-free technique that measures real-time biomolecular interactions. It is highly suitable for determining the kinetics (kₐ and kₔ) and affinity (KD) of small molecule-protein interactions.
Objective: To determine the binding affinity and kinetics of this compound to immobilized Cereblon.
Materials:
-
SPR instrument (e.g., Biacore, a Cytiva company)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran (B179266) surface)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)
-
Recombinant human Cereblon (CRBN) protein
-
This compound
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., a low pH glycine (B1666218) solution or a high salt buffer, to be optimized)
Methodology:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of EDC/NHS.
-
Immobilize the CRBN protein by injecting a solution of the protein in the immobilization buffer. The final immobilization level should be optimized to minimize mass transport effects.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer. A concentration range that brackets the expected K
Dshould be used. -
Inject the different concentrations of this compound over the immobilized CRBN and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
Following the association phase, switch to flowing only the running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K
D= kₔ/kₐ).
-
Caption: General experimental workflow for SPR-based binding affinity analysis.
Alternative Methods for Binding Affinity Measurement
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Methodology:
-
A solution of purified CRBN is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
The this compound solution is titrated into the CRBN solution in small aliquots.
-
The heat change upon each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Methodology:
-
A fluorescently labeled tracer molecule that binds to CRBN is required.
-
In a competitive assay format, a fixed concentration of CRBN and the fluorescent tracer are incubated with varying concentrations of this compound.
-
This compound will compete with the fluorescent tracer for binding to CRBN.
-
The fluorescence polarization is measured. A decrease in polarization indicates displacement of the tracer by the test compound.
-
The data is plotted as fluorescence polarization versus the concentration of the test compound to determine the IC
50, which can be converted to a Ki.
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of Pomalidomide to CRBN induces a conformational change that recruits neosubstrates, primarily the transcription factors IKZF1 and IKZF3, to the complex. This leads to their polyubiquitination and subsequent degradation by the proteasome. The degradation of IKZF1 and IKZF3 has two major consequences: direct anti-myeloma effects through the downregulation of key survival factors like IRF4 and MYC, and immunomodulatory effects, including the enhancement of T-cell and NK-cell activity.
Caption: Pomalidomide's mechanism of action via Cereblon-mediated protein degradation.
Conclusion
The determination of binding affinity is a critical step in the characterization of novel PROTACs and molecular glues. While direct binding data for this compound is not yet widely reported, SPR provides a robust and sensitive platform for such measurements. This guide offers a framework for conducting these experiments and contextualizes the expected affinities through comparison with the parent compound, Pomalidomide. By employing the detailed SPR protocol and considering the alternative methods presented, researchers can effectively characterize the interaction of their compounds with Cereblon, a key step in the development of new therapeutics targeting protein degradation.
Assessing the Degradation Efficiency of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules. A critical determinant of a PROTAC's efficacy is the linker connecting pomalidomide to the target protein-binding ligand. This guide provides a comparative analysis of the degradation efficiency of PROTACs utilizing Pomalidomide-PEG4-COOH and other alternative linkers, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Function
The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). Its length, composition (e.g., PEG, alkyl), and attachment point on the pomalidomide scaffold significantly impact the PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.
dot
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Comparative Analysis of Linker Performance
The choice of linker significantly influences the degradation efficiency of pomalidomide-based PROTACs. Below is a compilation of data from various studies comparing the performance of PROTACs with different linker types and lengths.
Table 1: Comparison of PEG vs. Alkyl Linkers for BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | PEG | 13 | 8.1 | >95 | Ramos |
| BTK Degrader 2 | PEG | 16 | 4.9 | >98 | Ramos |
| BTK Degrader 3 | Alkyl | 12 | 11 | ~90 | Ramos |
| BTK Degrader 4 | Alkyl | 15 | 7.5 | >95 | Ramos |
This data is a synthesis of findings from multiple published studies and is intended for comparative purposes.
Analysis: The data suggests that for Bruton's tyrosine kinase (BTK) degradation, both PEG and alkyl linkers can be effective. A slight increase in PEG linker length from 13 to 16 atoms resulted in improved DC50 and Dmax values. Similarly, a longer alkyl chain (15 vs. 12 atoms) enhanced degradation efficiency. This highlights the importance of optimizing linker length for a specific target.
Table 2: Impact of Linker Length on EGFR Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR Degrader 1 | PEG | 12 | 25 | ~85 | H1975 |
| EGFR Degrader 2 | PEG | 15 (similar to PEG4) | 15 | >90 | H1975 |
| EGFR Degrader 3 | PEG | 18 | 30 | ~80 | H1975 |
This data is a synthesis of findings from multiple published studies and is intended for comparative purposes.
Analysis: For Epidermal Growth Factor Receptor (EGFR) degradation, a PEG linker with a length of approximately 15 atoms (analogous to a PEG4 linker) demonstrated the most potent degradation with the lowest DC50 and highest Dmax. This suggests that for EGFR, there is an optimal linker length, and deviating from it (either shorter or longer) can decrease degradation efficiency. While specific data for a PROTAC using the precise this compound linker is not publicly available, the trend observed in this data suggests it would be a highly effective choice for targets requiring a linker of this approximate length.
Off-Target Effects and Mitigation Strategies
A known challenge with pomalidomide-based PROTACs is the potential for off-target degradation of zinc-finger (ZF) proteins.[1][2][3] This is an inherent activity of the pomalidomide moiety itself. However, research has shown that modifying the pomalidomide scaffold can significantly reduce these off-target effects. Specifically, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to sterically hinder the interaction with ZF proteins without compromising the binding to CRBN, thereby minimizing off-target degradation.[1]
dot
Caption: C5-modification of pomalidomide reduces off-target binding.
Experimental Protocols
Accurate assessment of PROTAC degradation efficiency relies on robust and well-controlled experiments. The following are detailed protocols for key assays.
Experimental Workflow
dot
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Detailed Protocol: Western Blot for Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Detailed Protocol: Determination of DC50 and Dmax
-
Densitometry:
-
Quantify the band intensities from the Western blot images using densitometry software.
-
-
Normalization:
-
Normalize the band intensity of the target protein to the corresponding loading control for each sample.
-
-
Calculation of Percent Degradation:
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Percent Degradation = (1 - (Normalized intensity of treated sample / Normalized intensity of vehicle control)) * 100
-
-
Dose-Response Curve and Parameter Determination:
-
Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
Conclusion
The selection of the linker is a critical step in the design of potent and specific pomalidomide-based PROTACs. While a this compound linker is a versatile building block, the optimal linker length and composition are target-dependent and require empirical validation. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to rationally design and evaluate the degradation efficiency of their PROTACs, ultimately accelerating the development of novel therapeutics. Careful consideration of potential off-target effects and strategies to mitigate them, such as C5-modification of the pomalidomide core, are also crucial for advancing these promising molecules towards clinical applications.
References
Off-Target Profiling of Pomalidomide-PEG4-COOH Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a widely utilized E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation. The "Pomalidomide-PEG4-COOH" moiety represents a common building block for PROTAC synthesis, incorporating the pomalidomide ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid for conjugation to a target-binding ligand.
While pomalidomide-based degraders have shown significant promise, a thorough understanding of their off-target effects is paramount for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target profile of pomalidomide-based degraders, with a focus on those utilizing a PEG4 linker, against alternative degrader strategies. The information presented is supported by experimental data from peer-reviewed studies and includes detailed protocols for key off-target profiling experiments.
Comparative Off-Target Profile of Pomalidomide-Based Degraders
A primary concern with pomalidomide-based degraders is the unintended degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors.[][2] This off-target activity is inherent to the pomalidomide moiety itself, which can induce the degradation of a range of ZF proteins even without being incorporated into a PROTAC.[][3] Research has shown that modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can mitigate these off-target effects.[][4]
The linker connecting the pomalidomide moiety to the target-binding ligand also plays a crucial role in the overall activity and off-target profile of the PROTAC. The length and composition of the linker can influence the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn affects both on-target potency and off-target degradation.[5][6][7] While PEG linkers are favored for their ability to improve solubility and provide flexibility, the optimal linker length is target-dependent and must be determined empirically.[][5] Excessively long linkers can sometimes lead to increased off-target effects.[5]
Comparison with Thalidomide and Lenalidomide-Based Degraders
Pomalidomide, lenalidomide (B1683929), and thalidomide are all immunomodulatory drugs (IMiDs) that bind to CRBN and can be used in PROTAC design. However, they exhibit distinct patterns of neosubstrate degradation, which translates to different off-target profiles when incorporated into degraders.[8][9][10] Pomalidomide is generally a more potent degrader of most shared substrates compared to lenalidomide and thalidomide.[9]
Table 1: Comparative Degradation of Neosubstrates by Pomalidomide and Lenalidomide
| Substrate | Pomalidomide Degradation | Lenalidomide Degradation | Key Function | Reference |
| IKZF1 (Ikaros) | High | High | Lymphoid development | [9] |
| IKZF3 (Aiolos) | High | High | B-cell and plasma cell differentiation | [9] |
| CK1α | Low/None | High | Wnt signaling, circadian rhythm | [9] |
| GSPT1 | Low | Low | Translation termination | [9] |
| RNF166 | High | High | E3 ubiquitin ligase | [9] |
| ZNF692 | High | High | Zinc-finger protein | [9] |
| ARID2 | High | Lower | Component of SWI/SNF chromatin remodeling complex | [11] |
This table summarizes general trends observed in comparative studies. The exact degradation efficiency can be cell-line and context-dependent.
The differential degradation of substrates like CK1α highlights the importance of selecting the appropriate E3 ligase ligand to minimize off-target effects on pathways not relevant to the therapeutic goal. For instance, if the target protein's pathway is independent of Wnt signaling, using a pomalidomide-based degrader might be preferable to a lenalidomide-based one to avoid off-target degradation of CK1α.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.
Global Proteomics using Tandem Mass Tag (TMT) Labeling
This method provides an unbiased, proteome-wide quantification of protein abundance changes following degrader treatment.[12]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with the this compound based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from different treatment conditions with distinct TMT reagents.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software (e.g., Proteome Discoverer) to identify and quantify proteins. Proteins showing a statistically significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the control are considered potential off-targets.
Western Blotting for Target Validation
This technique is used to confirm the degradation of specific proteins identified as potential off-targets from the global proteomics screen.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the degrader as in the proteomics experiment and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in band intensity in the degrader-treated lanes confirms degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the engagement of the degrader with both its intended target and potential off-targets in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the this compound based degrader or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods. A shift in the melting curve indicates target engagement.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a this compound based degrader.
Caption: Experimental workflow for off-target profiling of degraders.
Caption: Pomalidomide-mediated degradation of neosubstrates via the CRBN pathway.
Conclusion
The off-target profile of a this compound based degrader is a critical consideration in its preclinical development. While pomalidomide is an effective recruiter of the CRBN E3 ligase, its inherent ability to degrade a spectrum of zinc-finger proteins necessitates careful evaluation. The choice of linker, in this case, a PEG4 linker, will further modulate the degrader's properties. A comprehensive off-target profiling strategy, employing global proteomics for discovery and orthogonal methods like Western blotting for validation, is essential. By comparing the off-target profile to that of degraders based on other IMiDs like lenalidomide, researchers can make informed decisions to optimize the selectivity and safety of their targeted protein degraders. This comparative approach, grounded in robust experimental data, will ultimately pave the way for the development of more precise and effective therapeutics.
References
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Unraveling the Impact of PEG Linker Length in Pomalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and selectivity. This guide provides a comprehensive comparison of different polyethylene (B3416737) glycol (PEG) linker lengths in pomalidomide-based PROTACs, offering insights into their influence on target protein degradation and cellular activity. Supported by experimental data, this document serves as a valuable resource for optimizing PROTAC design.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to induce the degradation of target proteins. The linker connecting pomalidomide to a target-specific warhead is a critical determinant of a PROTAC's efficacy. Among various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of the PEG linker plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the efficiency of protein degradation.
The Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity, facilitated by the linker, allows for the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, leading to its clearance from the cell.
Pomalidomide-PEG4-COOH vs. VHL-based E3 Ligase Ligands: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two of the most widely utilized E3 ligase recruiting moieties: Pomalidomide-PEG4-COOH, which engages the Cereblon (CRBN) E3 ligase, and ligands that recruit the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by a compilation of experimental data and detailed methodologies to inform the rational design of novel protein degraders.
Mechanism of Action: Hijacking Cellular Machinery for Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Pomalidomide, a derivative of thalidomide, binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] The "-PEG4-COOH" component of this compound is a commonly used polyethylene (B3416737) glycol linker with a terminal carboxylic acid, providing a versatile attachment point for a POI ligand.[2] VHL-based ligands, on the other hand, recruit the von Hippel-Lindau E3 ligase complex. Both CRBN and VHL are among the most successfully and widely exploited E3 ligases in PROTAC development.[3]
References
Comparative Guide to Pomalidomide-PEG4-COOH PROTACs in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of successful case studies involving PROTACs that utilize a Pomalidomide-PEG4-COOH E3 ligase ligand-linker system. We will explore their performance in degrading key therapeutic targets—Epidermal Growth Factor Receptor (EGFR), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Bromodomain-containing protein 4 (BRD4)—and compare them with alternative therapeutic strategies, supported by experimental data.
Case Study 1: EGFR Degradation in Non-Small Cell Lung Cancer
Target: Epidermal Growth Factor Receptor (EGFR) Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC)
EGFR is a transmembrane protein that plays a crucial role in cell proliferation and is often mutated in various cancers, including NSCLC.[1] Traditional therapies involve small molecule inhibitors that block the kinase activity of EGFR. Here, we compare a Pomalidomide-based PROTAC with the well-established EGFR inhibitor, Gefitinib.
Performance Comparison: Pomalidomide-based PROTAC vs. Gefitinib
| Compound/PROTAC | Mechanism of Action | Target | Quantitative Metric | Value | Cell Line | Reference |
| Pomalidomide-based PROTAC (Compound 16) | Targeted Degradation | EGFR | DC50 | 32.9 nM | A549 | [2][3] |
| Dmax | 96% (at 72h) | A549 | [2][3] | |||
| IC50 (EGFRwt) | 0.10 µM | - | [2] | |||
| IC50 (EGFRT790M) | 4.02 µM | - | [2] | |||
| Gefitinib | Kinase Inhibition | EGFR | IC50 | 33 nM | - | [4] |
| IC50 (NR6wtEGFR) | 37 nM | NR6wtEGFR | [5] | |||
| IC50 (HCC827) | 13.06 nM | HCC827 | [6][7] | |||
| IC50 (PC9) | 77.26 nM | PC9 | [6][7] |
Summary: The Pomalidomide-based PROTAC (Compound 16) demonstrates potent degradation of EGFR with a DC50 of 32.9 nM and achieves a maximal degradation of 96%.[2][3] While its inhibitory IC50 values are in the micromolar range, its primary mechanism is the removal of the EGFR protein. In comparison, Gefitinib is a potent kinase inhibitor with IC50 values in the nanomolar range for both wild-type and mutant EGFR.[4][5][6][7] The key advantage of the PROTAC approach is the potential to overcome resistance mechanisms that can arise with kinase inhibitors by eliminating the entire protein.
Experimental Protocol: Western Blot for EGFR Degradation
This protocol outlines the methodology for quantifying EGFR protein levels following treatment with a Pomalidomide-based PROTAC.
1. Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Pomalidomide-based PROTAC (e.g., 1 nM to 10 µM) or Gefitinib as a control. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for PROTAC evaluation.
Case Study 2: IRAK4 Degradation in Inflammation and Cancer
Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Therapeutic Area: Inflammatory Diseases and Lymphoma
IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling.[8][9] Dysregulation of IRAK4 is implicated in various inflammatory diseases and cancers. Here, we compare a Pomalidomide-based PROTAC with a VHL-based PROTAC and a small molecule inhibitor, PF-06650833.
Performance Comparison: Pomalidomide-based vs. VHL-based PROTACs and an Inhibitor
| Compound/PROTAC | E3 Ligase Recruited | Target | Quantitative Metric | Value | Cell Line | Reference |
| Pomalidomide-based PROTAC | Cereblon (CRBN) | IRAK4 | DC50 | Not explicitly stated, but effective degradation shown | OCI-LY10, TMD8 | |
| VHL-based PROTAC (Compound 9) | VHL | IRAK4 | DC50 | 151 nM | PBMCs | [10] |
| PF-06650833 (Inhibitor) | N/A | IRAK4 | IC50 | 0.2 nM | Cell-based assay | [11][12] |
| IC50 | 2.4 nM | PBMC assay | [11][13] |
Experimental Protocol: Western Blot for IRAK4 Degradation
The experimental protocol for assessing IRAK4 degradation is similar to that described for EGFR, with the following modifications:
-
Cell Lines: Use relevant cell lines such as peripheral blood mononuclear cells (PBMCs) or lymphoma cell lines (e.g., OCI-LY10, TMD8).
-
Primary Antibody: Use a specific primary antibody for IRAK4.
Visualizations
Caption: Simplified IRAK4 signaling pathway.
Case Study 3: BRD4 Degradation in Cancer
Target: Bromodomain-containing protein 4 (BRD4) Therapeutic Area: Cancer
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes like c-Myc. It is a prime target for cancer therapy. We compare a Pomalidomide-based PROTAC with a VHL-based PROTAC and the well-known BET inhibitor, JQ1.
Performance Comparison: Pomalidomide-based vs. VHL-based PROTACs and a BET Inhibitor
| Compound/PROTAC | E3 Ligase Recruited | Target | Quantitative Metric | Value | Cell Line | Reference |
| Pomalidomide-based PROTAC (Compound 21) | Cereblon (CRBN) | BRD4 | IC50 (BRD4 BD1) | 41.8 nM | - | [14][15] |
| IC50 (Cell growth) | 0.81 µM | THP-1 | [14][15] | |||
| VHL-based PROTAC (MZ1) | VHL | BRD4 | DC50 | ~10-30 nM | HeLa, 22Rv1 | [16] |
| JQ1 (Inhibitor) | N/A | BRD4 | IC50 (BRD4(1)) | 77 nM | Cell-free | [17][18] |
| IC50 (BRD4(2)) | 33 nM | Cell-free | [17][18] | |||
| IC50 (Cell growth) | 49 nM | MM.1S | [19] |
Summary: Both Pomalidomide-based and VHL-based PROTACs are effective in degrading BRD4, with the VHL-based PROTAC MZ1 showing slightly lower DC50 values.[16] The Pomalidomide-based PROTAC (compound 21) also demonstrates potent inhibition of BRD4 and cell growth.[14][15] The BET inhibitor JQ1 is a potent inhibitor of BRD4's bromodomains and cellular proliferation.[17][18][19] PROTAC-mediated degradation of BRD4 offers the advantage of potentially leading to a more sustained and profound downstream effect on oncogene expression compared to reversible inhibition.
Experimental Protocol: Western Blot for BRD4 Degradation
The experimental protocol for assessing BRD4 degradation is similar to that described for EGFR, with the following modifications:
-
Cell Lines: Use relevant cancer cell lines such as THP-1 (acute monocytic leukemia) or other cancer cell lines where BRD4 is a known driver.
-
Primary Antibody: Use a specific primary antibody for BRD4.
Visualizations
Caption: BRD4 function in transcription.
Conclusion
PROTACs utilizing the this compound E3 ligase-linker moiety represent a promising strategy for the targeted degradation of key oncoproteins and inflammatory mediators. As demonstrated in the case studies of EGFR, IRAK4, and BRD4, these molecules can induce potent and efficient degradation of their targets. While traditional small molecule inhibitors often exhibit high potency in blocking protein function, PROTACs offer a distinct advantage by eliminating the target protein entirely. This can lead to a more profound and durable therapeutic effect and provides a potential avenue to overcome drug resistance. The choice between a Pomalidomide-based PROTAC, a PROTAC recruiting a different E3 ligase like VHL, or a traditional inhibitor will depend on the specific target, the desired therapeutic outcome, and the potential for resistance development. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the design and evaluation of novel protein degraders.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of Pomalidomide-PEG4-COOH: A Guide for Researchers
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Pomalidomide-PEG4-COOH. Due to the potent nature of Pomalidomide, a derivative of thalidomide, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the required PPE and engineering controls for various handling scenarios.
| Handling Scenario | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated nitrile gloves)- N95 or higher-rated respirator- Full-face shield or safety goggles | - Chemical fume hood or a Class II biological safety cabinet- Use of a containment ventilated enclosure (CVE) is highly recommended |
| Solution Preparation and Handling | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated nitrile gloves)- Full-face shield or safety goggles | - Chemical fume hood |
| General Laboratory Operations | - Lab coat- Single pair of nitrile gloves- Safety glasses | - Well-ventilated laboratory space |
| Waste Disposal | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated nitrile gloves)- Full-face shield or safety goggles | - Designated waste accumulation area |
| Spill Cleanup | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated nitrile gloves)- N95 or higher-rated respirator- Full-face shield or safety goggles- Shoe covers | - Spill kit with absorbent materials, designated waste bags, and cleaning solutions |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Check:
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood or other containment device is functioning correctly.
- Prepare all necessary equipment (e.g., spatulas, vials, solvents) and place them within the containment area to minimize movement in and out of the hood.
- Have a designated and clearly labeled waste container ready within the handling area.
2. Weighing and Reconstitution:
- Perform all manipulations of the solid compound within a chemical fume hood or a containment ventilated enclosure.
- Wear full PPE as specified in the table above.
- Use a dedicated set of utensils for handling the compound.
- Carefully weigh the required amount of this compound.
- To reconstitute, add the solvent slowly to the vial containing the compound to avoid aerosolization.
3. Solution Handling and Use:
- All work with solutions of this compound should be conducted in a chemical fume hood.
- Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
- Clearly label all containers with the compound name, concentration, date, and hazard warning.
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution is a high-pH cleaner or a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then water.
- Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and then the inner gloves.
- Dispose of all contaminated PPE as cytotoxic waste.
- Wash hands thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated gloves, gowns, bench paper, pipette tips, and vials should be placed in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste" for incineration.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a sealed, shatter-resistant container, also labeled "Cytotoxic Waste." Do not pour this waste down the drain.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.
Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Experimental Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
